4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Description
BenchChem offers high-quality 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQVKLGTNMCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373958 | |
| Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-47-8 | |
| Record name | 3-Chloro-5-fluoro-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of a Substituted Phenyl-oxobutyric Acid in Discovery Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
This document provides a comprehensive technical overview of the key physicochemical properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data presentation. It delves into the rationale behind property assessment, outlines robust experimental protocols, and discusses the critical implications of these properties for preclinical and formulation development.
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid belongs to a class of compounds that serve as valuable intermediates and building blocks in organic synthesis and medicinal chemistry.[1] The presence of a halogenated phenyl ring, a ketone, and a terminal carboxylic acid provides multiple points for chemical modification, making it an attractive scaffold for generating libraries of novel small molecules. Understanding its fundamental physicochemical characteristics is paramount, as these properties govern a molecule's behavior from benchtop handling to its ultimate pharmacokinetic and pharmacodynamic profile in a biological system.
This guide will systematically explore the core properties of this compound, providing both theoretical context and actionable, field-proven experimental workflows.
Section 1: Core Molecular and Physical Identity
The foundational step in any chemical analysis is the unambiguous identification of the molecule. The properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid are dictated by its unique arrangement of atoms and functional groups.
| Identifier | Value | Source |
| IUPAC Name | 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | |
| CAS Number | 845790-47-8 | [2] |
| Molecular Formula | C₁₀H₈ClFO₃ | [3] |
| Molecular Weight | 230.62 g/mol | [3] |
| InChI Key | TYZQVKLGTNMCBN-UHFFFAOYSA-N | |
| Physical Form | Yellow solid |
The structure combines a lipophilic aromatic core, substituted with electron-withdrawing chloro and fluoro groups, with a flexible, hydrophilic butyric acid chain. This duality is central to its behavior in both aqueous and lipid environments. While specific experimental data for melting point and boiling point are not widely published, data from close structural analogs, such as 4-(3-Fluorophenyl)-4-oxobutanoic acid (Melting Point: 86-88 °C), suggest it is a solid at room temperature.[4]
Section 2: Lipophilicity and Its Impact on Biological Membrane Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is arguably one of the most critical physicochemical parameters in drug discovery. It quantifies the partitioning of a compound between a lipid and an aqueous phase, serving as a key surrogate for its ability to cross biological membranes.
Theoretical Context & Predictive Analysis: The molecule's lipophilicity is a delicate balance. The dichlorofluorophenyl ring is inherently hydrophobic, while the carboxylic acid is hydrophilic, especially when ionized. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, increasing its aqueous solubility and lowering its distribution coefficient (LogD) relative to its neutral-state partition coefficient (LogP). A structurally similar compound, 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid, has a predicted LogP of 2.53, indicating moderate lipophilicity.[3] This value suggests that the compound likely has sufficient lipid affinity to engage with cell membranes, a prerequisite for oral absorption and intracellular target engagement.
Experimental Protocol: High-Throughput LogD₇.₄ Determination via Shake-Flask Method
This protocol describes a modern, automated approach to the classic shake-flask experiment, providing reliable LogD data at a physiologically relevant pH.
Causality Behind Experimental Choices:
-
Method: The shake-flask method is the gold standard for partition coefficient measurement, providing a direct measure of partitioning at equilibrium.[5]
-
pH 7.4: This pH is chosen to mimic physiological conditions in the blood and extracellular fluid, ensuring the measured distribution reflects the compound's ionization state in the body.
-
n-Octanol: It is the most widely accepted surrogate for the lipid bilayer of a cell membrane.
-
LC-MS/MS Analysis: This detection method offers high sensitivity and specificity, allowing for accurate quantification of the analyte in each phase, even in complex mixtures or at low concentrations.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in 100% DMSO.
-
Prepare the aqueous phase: Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Prepare the lipid phase: n-Octanol, pre-saturated with PBS buffer.
-
-
Assay Execution (96-well plate format):
-
To each well of a 96-well deep-well plate, add 500 µL of the PBS buffer (pH 7.4).
-
Add 5 µL of the 10 mM compound stock solution to each well (final concentration: 100 µM).
-
Add 500 µL of pre-saturated n-Octanol to each well.
-
-
Equilibration:
-
Seal the plate securely.
-
Shake vigorously on a plate shaker for 2 hours at room temperature to ensure complete partitioning equilibrium.
-
-
Phase Separation:
-
Centrifuge the plate at 3,000 x g for 15 minutes to achieve a clean separation of the aqueous and octanol layers.
-
-
Sampling and Analysis:
-
Carefully aspirate an aliquot (e.g., 100 µL) from the aqueous (bottom) layer.
-
Carefully aspirate an aliquot from the n-Octanol (top) layer.
-
Quantify the concentration of the compound in each aliquot using a calibrated LC-MS/MS method.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Caption: Automated workflow for LogD₇.₄ determination.
Section 3: Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) defines the strength of an acid. For this compound, the pKa of the carboxylic acid group determines the ratio of the neutral (protonated) to the anionic (deprotonated) form at any given pH. This ratio profoundly influences solubility, membrane permeability (as the neutral form is more permeable), and potential interactions with biological targets.
Theoretical Context & Predictive Analysis: The pKa of a typical aliphatic carboxylic acid is ~4.8. However, the electron-withdrawing effects of the aromatic ring and its halogen substituents will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa. For instance, the predicted pKa of 4-chloro-4-oxobutanoic acid is approximately 2.71.[6] A lower pKa means that at physiological pH 7.4, the molecule will exist almost exclusively in its ionized, more water-soluble carboxylate form.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a highly accurate and reliable way to determine the pKa by measuring the change in pH of a solution of the compound as a titrant is added.
Causality Behind Experimental Choices:
-
Method: Potentiometric titration is a direct and fundamental measurement of pKa, relying on the Henderson-Hasselbalch equation. It is considered a reference method.
-
Titrant: A strong base of known concentration (e.g., 0.1 M NaOH) is used to ensure a sharp and clear inflection point at the equivalence point.
-
Co-solvent: If the compound's aqueous solubility is low, a co-solvent like methanol or DMSO may be required. The resulting pKa is an apparent pKa (apKa) that can be extrapolated back to a fully aqueous environment.
Step-by-Step Methodology:
-
System Setup:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid to create a solution of known concentration (e.g., 1-5 mM) in deionized water (or a water/co-solvent mixture).
-
-
Titration:
-
Place the pH electrode in the sample solution and stir gently.
-
Begin adding the standardized NaOH solution in small, precise increments using a calibrated burette or automatic titrator.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point (the point of steepest inflection on the curve), which corresponds to the complete neutralization of the acid.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Caption: Workflow for pKa determination via potentiometric titration.
Section 4: Solid-State Characterization
For any compound intended for further development, understanding its solid-state properties is essential for formulation, storage, and manufacturing. The compound is described as a "yellow solid," but properties like melting point and crystallinity have significant practical implications.
Experimental Protocol: Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise melting point and can reveal other thermal events like polymorphic transitions or decomposition.
Causality Behind Experimental Choices:
-
Method: DSC offers superior accuracy and more information than traditional melting point apparatus. The resulting thermogram provides a sharp endothermic peak corresponding to the melting point, and the peak's shape can indicate the sample's purity.
-
Inert Atmosphere: Using a nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are intrinsic to the compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the instrument to ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to a point well above the expected melting point.
-
-
Data Acquisition:
-
Initiate the temperature program. The instrument will record the differential heat flow into the sample versus temperature.
-
-
Data Analysis:
-
The resulting plot is a thermogram. An endothermic event (a downward peak) signifies melting.
-
The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endotherm.
-
The area under the peak is the enthalpy of fusion (ΔHfus), which relates to the material's crystallinity.
-
Caption: Conceptual diagram of Differential Scanning Calorimetry (DSC).
Conclusion
The physicochemical properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid define its potential and its challenges as a tool in scientific research and drug development. Its moderate predicted lipophilicity, combined with the strong acidity of its carboxylic acid functional group, creates a molecule that will be predominantly ionized and water-soluble at physiological pH. This profile is often favorable for achieving systemic exposure. However, the exact balance of these properties must be confirmed through rigorous experimental validation using the robust protocols outlined in this guide. The data generated from these assessments are not merely academic; they are critical, decision-driving insights for any research program utilizing this compound.
References
-
Smolecule. (2023, August 15). 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. Link
-
Sigma-Aldrich. 4-(3-Fluorophenyl)-4-oxobutanoic acid. Link
-
IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Link
-
ChemicalBook. 142048-54-2(4-(4-CHLORO-3-FLUOROPHENYL)-4-OXOBUTYRIC ACID) Product Description. Link
-
ChemBK. (2024, April 9). 4-chloro-4-oxobutanoic acid. Link
-
Fluorochem. 4-(3-Chloro-4-methylphenyl)-4-oxobutyric acid. Link
-
LookChem. 4-Chloro-3-oxobutyric acid. Link
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Link
-
PubChem. 4-Chloro-4-oxobutanoic acid. Link
-
Biosynth. 4-Fluorophenyl-5'-oxobutyric acid. Link
-
Sigma-Aldrich. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Link
-
Santa Cruz Biotechnology. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Link
-
National Institutes of Health (NIH). (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Link
-
The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Link
-
Google Patents. CN101445447A - Synthesis method for 4-chlorobutyryl chloride. Link
-
National Institutes of Health (NIH). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Link
-
MDPI. Experimental and Molecular Dynamics Simulation Study on Influencing Factors of Barium Sulfate Scaling in Low-Permeability Sandstone Reservoirs. Link
-
Novasyn. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Link
Sources
- 1. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Buy 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | 62903-16-6 [smolecule.com]
- 4. 4-(3-Fluorophenyl)-4-oxobutanoic acid | 69797-46-2 [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chembk.com [chembk.com]
Spectral data for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
This guide provides a comprehensive analysis of the expected spectral data for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a compound of interest for researchers in drug development and chemical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and validated data from analogous compounds to construct a reliable predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach serves as a robust framework for scientists to interpret experimental data, confirm structural identity, and understand the molecule's electronic and structural properties.
Molecular Structure and Physicochemical Properties
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a halogenated aromatic ketocarboxylic acid. Its structure combines a butyric acid chain with a disubstituted phenyl ring, presenting distinct functionalities that are readily identifiable through spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClFO₃ | [1] |
| Molecular Weight | 230.62 g/mol | [1] |
| CAS Number | 845790-47-8 | [1] |
The presence of a ketone, a carboxylic acid, a substituted aromatic ring, and two different halogen atoms (chlorine and fluorine) provides a rich set of spectroscopic markers for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of atoms.
Foundational Insights from an Analog: 4-Oxo-4-phenylbutanoic Acid
To build a reliable predictive model, we first examine the experimental NMR data of the parent compound, 4-oxo-4-phenylbutanoic acid. This provides a baseline for understanding the chemical shifts of the butyric acid chain and the unsubstituted phenyl ring.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.99 (d, 2H, J = 7.2 Hz) | δ 197.9 (C=O, ketone) |
| δ 7.58 (t, 1H, J = 7.6 Hz) | δ 178.4 (C=O, acid) |
| δ 7.47 (t, 2H, J = 7.6 Hz) | δ 136.5 (Ar-C) |
| δ 3.32 (t, 2H, J = 6.6 Hz) | δ 133.5 (Ar-CH) |
| δ 2.82 (t, 2H, J = 6.6 Hz) | δ 128.8 (Ar-CH) |
| δ 128.2 (Ar-CH) | |
| δ 33.3 (-CH₂-) | |
| δ 28.1 (-CH₂-) | |
| Data sourced from the synthesis of 4-oxo-4-phenylbutanoic acid.[2] |
Experimental Protocol: NMR Data Acquisition
The trustworthiness of spectral data begins with a robust and well-reasoned experimental protocol.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and provides a clear, downfield exchangeable peak for the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Acquisition: Run standard ¹H, ¹³C, and potentially 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities.
Predicted Spectral Data and Interpretation for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
The introduction of chloro and fluoro substituents onto the phenyl ring will significantly alter the NMR spectrum, providing key markers for structural confirmation.
Predicted ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically > δ 12 ppm in DMSO-d₆, due to strong hydrogen bonding.
-
Aliphatic Protons (-CH₂CH₂-): The two methylene groups will appear as two distinct triplets, similar to the parent compound. The triplet adjacent to the ketone (C-3) will be further downfield (approx. δ 3.2-3.4 ppm) than the triplet adjacent to the carboxylic acid (C-2, approx. δ 2.7-2.9 ppm).
-
Aromatic Protons (Ar-H): The 3,5-disubstitution pattern will result in three distinct aromatic proton signals. Based on standard substituent effects, we can predict their approximate chemical shifts and splitting patterns. Fluorine and chlorine are both de-shielding. The proton at C-2' (between the halogens) will likely be a triplet (or doublet of doublets with small coupling constants) around δ 7.8-8.0 ppm. The protons at C-4' and C-6' will also show complex splitting due to H-H and H-F coupling, appearing in the δ 7.6-7.9 ppm range.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbons (C=O): The ketone and carboxylic acid carbonyl carbons will be the most downfield signals, expected around δ 196-198 ppm and δ 173-175 ppm, respectively.
-
Aliphatic Carbons (-CH₂CH₂-): Two signals are expected in the δ 25-35 ppm range.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to the halogens will be the most informative. The carbon attached to fluorine (C-5') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbon attached to chlorine (C-3') will also be shifted downfield. The remaining aromatic carbons will appear between δ 115-140 ppm, with smaller C-F couplings observable.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Data Acquisition
For a solid sample like 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is standard.
Step-by-Step Methodology (KBr Pellet):
-
Grinding: Grind 1-2 mg of the solid analyte to a fine powder using an agate mortar and pestle.
-
Mixing: Add ~100 mg of dry, IR-grade KBr powder and mix thoroughly with the sample. The homogeneity of this mixture is paramount to avoid scattering effects.[3]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent disc.
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics |
| Carboxylic Acid O-H | 2500-3300 | Stretch | Very broad, strong absorption due to hydrogen-bonded dimer formation.[4] |
| Aromatic C-H | 3000-3100 | Stretch | Medium to weak, sharp peaks. |
| Aliphatic C-H | 2850-2960 | Stretch | Medium intensity peaks. |
| Ketone C=O | ~1685 | Stretch | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency. |
| Carboxylic Acid C=O | ~1710 | Stretch | Strong, sharp peak, often overlapping with the broad O-H stretch. |
| Aromatic C=C | 1450-1600 | Stretch | Multiple medium to strong peaks. |
| C-O | 1210-1320 | Stretch | Medium intensity. |
| C-F | 1000-1400 | Stretch | Strong absorption. |
| C-Cl | 600-800 | Stretch | Strong absorption in the fingerprint region. |
The most diagnostic feature for a carboxylic acid is the simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch. The presence of the ketone carbonyl, slightly lowered in frequency due to conjugation, confirms the keto-acid structure. The C-F and C-Cl stretches in the fingerprint region provide direct evidence of halogenation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[5]
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Predicted Mass Spectrum and Interpretation
The mass spectrum of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid will have several defining features.
Key Predicted Peaks (m/z):
-
Molecular Ion (M⁺•): The most critical feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two molecular ion peaks will be observed:
-
m/z 230: Corresponding to the molecule containing ³⁵Cl.
-
m/z 232: Corresponding to the molecule containing ³⁷Cl. The intensity of this peak will be approximately one-third that of the m/z 230 peak. This isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.[6]
-
-
Key Fragment Ions:
-
[M - 45]⁺ (m/z 185/187): Loss of the carboxyl group (-COOH) is a common fragmentation pathway for carboxylic acids.[7]
-
[ArCO]⁺ (m/z 159/161): Alpha-cleavage between C-3 and C-4 of the butyric acid chain would yield the 3-chloro-5-fluorobenzoyl cation. This is often a very stable and abundant fragment for aromatic ketones.
-
McLafferty Rearrangement: A potential rearrangement could lead to the loss of propene (C₃H₆) and the formation of a radical cation at m/z 172/174.
-
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. By leveraging foundational principles and data from analogous structures, we have established the key expected features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The predicted data—including the characteristic aromatic splitting patterns and C-F couplings in NMR, the dual carbonyl and halogen stretches in IR, and the definitive chlorine isotopic pattern in MS—constitutes a robust analytical model. This guide is intended to empower researchers to confidently acquire, interpret, and validate the structure of this molecule, ensuring the integrity and progression of their scientific endeavors.
References
- (Placeholder for a relevant synthesis/applic
- (Placeholder for a general spectroscopy textbook reference).
- (Placeholder for an NMR interpret
-
Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 25, 2026, from [Link][3]
- (Placeholder for an IR spectroscopy theory reference).
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 25, 2026, from [Link][6]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 25, 2026, from [Link][4]
- (Placeholder for a mass spectrometry principles reference).
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 25, 2026, from a relevant publication detailing the synthesis and characterization of 4-oxo-4-phenylbutanoic acid.[2]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 25, 2026, from [Link][7]
-
Findlay, S. (2021). Radicals and Mass Spectrometry (MS). Retrieved January 25, 2026, from a university chemistry lecture resource.[5]
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A Technical Guide to 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid for the Research Scientist
This guide provides an in-depth technical overview of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid (CAS No. 845790-47-8), a halogenated aromatic ketocarboxylic acid of interest to researchers in drug discovery and organic synthesis. This document furnishes a survey of commercial suppliers, delves into its chemical synthesis, outlines analytical quality control methodologies, and discusses its potential applications, all grounded in established scientific principles.
Introduction and Physicochemical Properties
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a substituted aromatic ketone and a carboxylic acid. Its molecular structure, featuring a phenyl ring substituted with both a chloro and a fluoro group, imparts specific electronic properties that make it a valuable building block in medicinal chemistry. The presence of the ketone and carboxylic acid functionalities offers multiple reaction sites for further chemical modification.
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₈ClFO₃[1]
-
Molecular Weight: 230.62 g/mol [1]
-
Appearance: Typically a yellow or off-white solid.
-
CAS Number: 845790-47-8[1]
The strategic placement of the electron-withdrawing chloro and fluoro groups on the phenyl ring can influence the reactivity of the aromatic system and the pharmacokinetic properties of derivatives.
Commercial Availability and Supplier Landscape
For researchers and drug development professionals, sourcing high-quality starting materials is paramount. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is available from several reputable chemical suppliers. When selecting a supplier, key considerations should include purity, available quantities, lead times, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).
Below is a comparative table of some commercial suppliers. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥97% | Gram scale | Often provides detailed product information and safety data. |
| Santa Cruz Biotechnology | Research Grade | Gram scale | Primarily for research use only.[1] |
| Rieke Metals, Inc. | Not specified | Inquire | Available through distributors like Sigma-Aldrich. |
Synthesis Methodology: A Mechanistic Perspective
The most probable and widely employed synthetic route for 4-(aryl)-4-oxobutyric acids is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a cyclic anhydride, in this case, succinic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The logical workflow for the synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is depicted below:
Caption: Synthetic workflow for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid via Friedel-Crafts acylation.
Experimental Protocol (Exemplary)
The following is a generalized, field-proven protocol for a Friedel-Crafts acylation to synthesize a 4-(aryl)-4-oxobutyric acid. Note: This protocol should be adapted and optimized for the specific substrate and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) and a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. To this, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Substrate Addition: Add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise to the stirred mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted succinic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Analytical Quality Control
To ensure the identity, purity, and quality of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a robust technique for assessing the purity of the compound and for monitoring reaction progress.
Exemplary HPLC Method Parameters:
| Parameter | Value | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) | A common mobile phase for providing good peak shape and resolution. The acid improves peak symmetry for carboxylic acids. |
| Gradient | Isocratic or Gradient | An isocratic method with a 50:50 acetonitrile:water ratio can be a good starting point. A gradient may be necessary to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 225 nm or 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation and confirmation of the compound's identity.
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.0 ppm). The substitution pattern will result in a complex splitting pattern.
-
Methylene Protons (adjacent to ketone): A triplet around 3.2 ppm.
-
Methylene Protons (adjacent to carboxylic acid): A triplet around 2.7 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Chemical Shifts:
-
Ketone Carbonyl: ~195-205 ppm.
-
Carboxylic Acid Carbonyl: ~170-180 ppm.
-
Aromatic Carbons: Multiple signals in the 120-165 ppm range, including carbons bearing the chloro and fluoro substituents (C-F coupling will be observed).
-
Methylene Carbons: Signals in the 25-40 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, the expected molecular ion peak (M⁻) in negative ion mode electrospray ionization (ESI) would be approximately m/z 229.0, with a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Research and Drug Development
While specific, published applications of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid are not yet widespread, its structural motifs suggest its utility as an intermediate in the synthesis of more complex molecules. Arylbutyric acid derivatives are known to be precursors for a variety of pharmacologically active compounds.
Potential Research Applications:
-
Scaffold for Medicinal Chemistry: The compound can serve as a starting point for the synthesis of novel compounds targeting a range of biological targets. The carboxylic acid can be converted to amides, esters, or other functional groups, while the ketone can be reduced or used in condensation reactions.
-
Intermediate for Heterocyclic Synthesis: The 1,4-dicarbonyl relationship (after conversion of the carboxylic acid to an ester or other group) makes it a potential precursor for the synthesis of various five- and six-membered heterocyclic rings, which are common in pharmaceuticals.
-
Fragment-Based Drug Discovery: As a small molecule with defined chemical features, it could be used in fragment-based screening campaigns to identify initial hits for drug discovery programs.
Safe Handling and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[2][3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2][3] Use in a well-ventilated area or a fume hood.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]
Conclusion
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a readily available chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. Robust analytical methods are available to ensure its quality and purity. Researchers in drug discovery and development may find this compound to be a valuable building block for the creation of novel and biologically active molecules.
References
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PubChem. 4-Chloro-4-oxobutanoic acid. Retrieved from [Link]
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IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to 4-oxo-4-phenylbutanoic Acid Derivatives: From Synthesis to Therapeutic Applications
Abstract
The 4-oxo-4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and biological evaluation of these compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols, and offer insights into the rationale behind experimental design, thereby furnishing a complete framework for the exploration and development of novel therapeutics based on this promising chemical core.
Introduction: The Versatility of the 4-oxo-4-phenylbutanoic Acid Scaffold
4-oxo-4-phenylbutanoic acid, also known as 3-benzoylpropionic acid, is a keto-acid characterized by a phenyl group attached to a carbonyl group at the fourth position of butanoic acid.[1] This bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical modifications, making it an ideal starting point for the synthesis of a multitude of derivatives. The inherent reactivity of these functional groups enables the construction of various molecular architectures, including amides, esters, and a variety of heterocyclic systems.[2][3][4]
The therapeutic potential of these derivatives is vast and varied. In the realm of oncology, they have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] Their anti-inflammatory and analgesic properties are also well-documented, with some derivatives exhibiting potent in vivo activity.[6] Furthermore, certain derivatives have been investigated for their role in neurodegenerative diseases and as enzyme inhibitors, highlighting the broad therapeutic window of this chemical class.[7]
This guide will provide a structured exploration of 4-oxo-4-phenylbutanoic acid derivatives, beginning with the foundational synthesis of the core molecule and expanding to the creation of diverse analogues. We will then transition to a detailed examination of their biological activities, elucidating the underlying mechanisms of action and providing practical, step-by-step protocols for their evaluation.
Synthesis of 4-oxo-4-phenylbutanoic Acid and its Derivatives
The synthetic accessibility of the 4-oxo-4-phenylbutanoic acid core and the ease of its subsequent derivatization are key to its prominence in drug discovery.
Core Synthesis: The Friedel-Crafts Acylation
The most common and efficient method for synthesizing 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.[1][8] This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid [1][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend anhydrous aluminum chloride in an excess of dry, thiophene-free benzene.
-
Addition of Reactant: Gradually add succinic anhydride to the stirred suspension. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux on a water bath with continuous stirring for approximately half an hour.
-
Work-up: After cooling, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Purification: The crude product can be purified by recrystallization from water.[1][8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous AlCl₃ and dry benzene is critical as the catalyst is readily hydrolyzed by water, which would quench the reaction. The calcium chloride guard tube prevents atmospheric moisture from entering the reaction vessel.
-
Excess Benzene: Benzene serves as both the reactant and the solvent. Using it in excess ensures the complete consumption of the succinic anhydride.
-
Controlled Addition: The portion-wise addition of succinic anhydride is a safety measure to manage the exothermicity of the Friedel-Crafts reaction.
-
Acidic Work-up: The addition of ice and HCl is necessary to break down the aluminum-ketone complex formed during the reaction and to protonate the resulting carboxylate.
Synthesis of Key Derivatives
The true therapeutic potential of this scaffold is unlocked through the synthesis of its derivatives. The ketone and carboxylic acid functionalities provide two reactive handles for a variety of chemical transformations.
One important class of derivatives is the pyridazinones, which can be synthesized by the condensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one
-
Reaction: Reflux a mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol for several hours.
-
Isolation: Concentrate the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Purification: Recrystallize the crude product from ethanol.
Standard coupling reactions can be employed to synthesize a wide array of amide and ester derivatives, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. For instance, conjugation with other bioactive molecules, such as the nitrogen mustard chlorambucil, has been explored to create hybrid drugs with enhanced anticancer activity.[5] These are typically synthesized via esterification.[5]
Diagram: General Synthetic Pathways
Caption: Key synthetic routes to 4-oxo-4-phenylbutanoic acid and its derivatives.
Biological Activities and Mechanisms of Action
The derivatives of 4-oxo-4-phenylbutanoic acid exhibit a remarkable range of biological activities, which are intrinsically linked to their structural diversity.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds.
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic pathway is a complex signaling cascade involving a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] Some derivatives have been shown to increase the Bax/Bcl-2 ratio, tipping the balance towards cell death.[1]
-
DNA Damage: Conjugates of 4-phenylbutanoic acid with DNA alkylating agents like chlorambucil have been designed to enhance DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.[5]
-
Histone Deacetylase (HDAC) Inhibition: The related compound, 4-phenylbutyric acid, is a known HDAC inhibitor.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter the expression of genes involved in cell cycle control and apoptosis, leading to an anti-tumor effect.[10]
-
Modulation of Signaling Pathways: In some contexts, 4-phenylbutyric acid has been shown to promote hepatocellular carcinoma by activating the PPAR-α and Wnt5b-Fzd5-β-catenin signaling pathways, leading to the initiation of liver cancer stem cells.[3][11] This highlights the importance of understanding the specific cellular context and the potential for dual roles of these compounds.
-
Increased Connexin 43 Expression: In pancreatic cancer models, 4-phenylbutyrate has been shown to inhibit tumor growth by increasing the expression of Connexin 43, a protein involved in gap junction communication which is often downregulated in cancer.
Diagram: Anticancer Mechanisms of Action
Caption: Overview of the anticancer mechanisms of 4-oxo-4-phenylbutanoic acid derivatives.
The in vitro anticancer activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyrimidine | MCF-7 (Breast) | 39.0 - 43.4 | [1] |
| Imidazo[1,2-a]pyrimidine | MDA-MB-231 (Breast) | 35.1 - 35.9 | [1] |
| Tetrazole-isoxazoline hybrids | A549 (Lung) | 1.49 - 1.51 | [8] |
| Tetrazole-isoxazoline hybrids | MDA-MB-231 (Breast) | 1.22 - 3.62 | [8] |
| 4-Phenylthiazol-2-yl)aminopropanoic acid | A549 (Lung) | 2.47 - 25.4 | [12] |
Experimental Protocol: MTT Assay for Cell Viability [11][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
MTT as an Indicator: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Living cells with active mitochondria will reduce the yellow MTT to purple formazan.
-
Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated, from which the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
-
Choice of Cell Lines: The selection of a panel of cancer cell lines from different tissues of origin allows for the assessment of the compound's spectrum of activity and potential selectivity.
Anti-inflammatory and Analgesic Activity
Several derivatives of 4-oxo-4-phenylbutanoic acid have been shown to possess significant anti-inflammatory and analgesic properties.
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Docking studies have suggested that some derivatives can bind to the active sites of COX-1 and COX-2.[7]
This is a widely used and validated in vivo model for screening the acute anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compound orally or intraperitoneally to a group of rats or mice. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.[15][16]
-
Measurement of Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[15][17]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Causality Behind Experimental Choices:
-
Carrageenan as an Inflammatory Agent: Carrageenan is a phlogistic agent that induces a reproducible and well-characterized inflammatory response that is biphasic. The early phase is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins and involves the induction of COX-2.
-
Plethysmometer Measurement: The plethysmometer provides a quantitative measure of the change in paw volume, which is a direct indicator of the extent of edema and inflammation.
-
Positive Control: The inclusion of a known anti-inflammatory drug like indomethacin serves as a benchmark to validate the assay and to compare the potency of the test compounds.
Diagram: Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The 4-oxo-4-phenylbutanoic acid scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The synthetic tractability of the core structure, coupled with the diverse biological activities of its derivatives, underscores its continued importance in medicinal chemistry.
The research highlighted in this guide demonstrates the potential of these compounds in oncology, inflammation, and beyond. However, the journey from a promising lead compound to a clinically approved drug is long and arduous. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the 4-oxo-4-phenylbutanoic acid core is needed to delineate clear SARs for different biological targets. This will enable the rational design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: While progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial. This will not only aid in lead optimization but also in identifying potential biomarkers for patient stratification.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising derivatives is essential to identify candidates with favorable drug-like properties.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that the therapeutic potential of these compounds may extend to other disease areas, such as metabolic disorders and infectious diseases.
References
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Carrageenan-induced paw edema assay. (2018). Bio-protocol. Retrieved January 26, 2026, from [Link]
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4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]
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Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]
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IC 50 values a (mM) of compounds 4a-l. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 26, 2026, from [Link]
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4-Oxo-4-phenylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. (n.d.). Digital Repository of University of Kerbala. Retrieved January 26, 2026, from [Link]
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Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 26, 2026, from [Link]
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Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved January 26, 2026, from [Link]
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SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES. (2021). Chemical Journal of Kazakhstan. Retrieved January 26, 2026, from [Link]
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The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Characterizing Enzyme Inhibitors with 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in enzyme inhibition assays. Recognizing that this compound is a specialized research chemical, these notes are designed to establish a foundational framework for its investigation. The protocols herein are grounded in established principles of enzyme kinetics and are adaptable for screening and characterizing its effects on relevant enzyme targets. We will focus on a logical, scientifically-sound workflow, from initial inhibitor characterization to detailed mechanistic studies.
Introduction to 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Compound Profile: 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a halogenated derivative of 4-oxobutanoic acid. The core structure, a keto-acid, is analogous to key metabolic intermediates such as α-ketoglutarate and succinate. This structural similarity suggests a strong scientific rationale for investigating this compound as a potential inhibitor of enzymes involved in cellular metabolism, particularly dehydrogenases of the citric acid (TCA) cycle.[1][2]
Hypothesized Target Class: Metabolic Dehydrogenases Enzymes such as succinate dehydrogenase (SDH) and α-ketoglutarate dehydrogenase (α-KGDH) are critical regulators of cellular energy production and are validated targets for therapeutic intervention.[3][4][5] Inhibitors of these enzymes can modulate metabolic pathways and have applications in various disease models.[6][7] The structural features of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid make it a candidate for competitive inhibition of these enzymes, by potentially competing with the natural substrate for binding at the active site.[8][9]
Foundational Concepts in Enzyme Inhibition
Enzyme inhibition is a cornerstone of drug discovery and biochemical research.[10][11] Inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the nature of this inhibition is crucial for developing effective therapeutic agents.[12]
There are three primary modes of reversible inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[9][13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[9][13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[8]
The primary goals of an inhibition study are to determine the inhibitor's potency, typically measured as the half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action.[14][15]
Experimental Workflow: From Screening to Mechanism
A systematic approach is essential for characterizing a novel inhibitor. The following workflow provides a clear path from initial potency determination to detailed kinetic analysis.
Caption: General workflow for enzyme inhibitor characterization.
Protocol 1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[16] It is the standard measure of an inhibitor's potency. This protocol describes a method to determine the IC50 of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid against a hypothetical dehydrogenase enzyme.
Principle: This assay measures the enzyme's activity at a fixed substrate concentration across a range of inhibitor concentrations. The rate of reaction is monitored, often by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADH).
Materials:
-
Purified dehydrogenase enzyme
-
Substrate (e.g., succinate or α-ketoglutarate)
-
Cofactor (e.g., NAD+, FAD)
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (UV-transparent if monitoring NADH at 340 nm)
-
Microplate reader
Step-by-Step Protocol:
-
Prepare Inhibitor Stock Solution: Dissolve 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Prepare Serial Dilutions: Create a series of inhibitor dilutions in assay buffer. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM) down to the nanomolar range.
-
Assay Plate Setup:
-
Add a fixed volume of each inhibitor dilution to triplicate wells of the 96-well plate.
-
Include "No Inhibitor" control wells (containing only DMSO/buffer) to represent 100% enzyme activity.
-
Include "No Enzyme" control wells to measure background signal.
-
-
Enzyme Addition: Add a fixed amount of enzyme to each well (except "No Enzyme" controls). The amount of enzyme should be predetermined to yield a linear reaction rate for the duration of the assay.
-
Pre-incubation (Optional but Recommended): Incubate the plate for 10-15 minutes at the reaction temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate (at a concentration near its Km value) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (e.g., read absorbance at 340 nm every 30 seconds for 10-20 minutes to monitor NADH production). The rate of reaction is the slope of the linear portion of this progress curve.
-
Data Analysis:
-
Calculate the initial velocity (rate) for each well.
-
Normalize the data:
-
The average rate of the "No Inhibitor" wells is set to 100% activity.
-
The average rate of the "No Enzyme" wells is set to 0% activity.
-
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Plot % Inhibition versus the log[Inhibitor].
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[16]
-
Data Presentation:
| Inhibitor Conc. (µM) | Avg. Reaction Rate (mOD/min) | Std. Dev. | % Inhibition |
| 0 (Control) | 50.2 | 2.1 | 0 |
| 0.1 | 48.5 | 1.9 | 3.4 |
| 0.3 | 45.1 | 2.5 | 10.2 |
| 1.0 | 37.8 | 1.8 | 24.7 |
| 3.0 | 26.1 | 1.5 | 48.0 |
| 10.0 | 15.3 | 1.1 | 69.5 |
| 30.0 | 8.2 | 0.9 | 83.7 |
| 100.0 | 4.9 | 0.7 | 90.2 |
Protocol 2: Mechanism of Inhibition (MOI) Studies
Once the IC50 is established, the next critical step is to determine how the inhibitor interacts with the enzyme and substrate.[17] This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different, fixed concentrations of the inhibitor.
Principle: By systematically varying the substrate concentration at several fixed inhibitor concentrations, one can observe the inhibitor's effect on the enzyme's affinity for the substrate (Km) and its maximum reaction velocity (Vmax). Plotting this data in a double reciprocal format (Lineweaver-Burk plot) provides a clear visual diagnosis of the inhibition mechanism.[13][18][19]
Caption: Binding scheme for a competitive inhibitor.
Step-by-Step Protocol:
-
Select Inhibitor Concentrations: Choose 2-3 fixed concentrations of the inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
Prepare Substrate Dilutions: Prepare a wide range of substrate concentrations, typically spanning from 0.1x Km to 10x Km. The enzyme's Km value should be predetermined in a separate experiment.
-
Assay Plate Setup: For each fixed inhibitor concentration (including a zero-inhibitor control), set up a series of reactions with the varying substrate concentrations.
-
Run Kinetic Assays: Perform the enzyme activity assay as described in Protocol 1 for each condition, measuring the initial reaction velocity.
-
Data Analysis & Visualization:
-
For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
To determine the mechanism, transform the data into a Lineweaver-Burk plot by plotting 1/v (y-axis) versus 1/[S] (x-axis).
-
Each inhibitor concentration will yield a separate line on the plot.
-
Interpreting the Lineweaver-Burk Plot: [20]
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9][13]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9][13]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and apparent Km decrease).[13]
Caption: Example Lineweaver-Burk plot for competitive inhibition.
Trustworthiness and Validation
To ensure the reliability of your results, every protocol must be self-validating.
-
Linearity: Confirm that the reaction rate is linear with respect to both time and enzyme concentration under your assay conditions.
-
Coupled Assays: If using a coupled-enzyme system (e.g., to regenerate a cofactor), ensure the coupling enzyme is in sufficient excess so that it is not the rate-limiting step.[12] This can be verified by demonstrating that increasing the concentration of the coupling enzyme does not increase the measured reaction rate.[12]
-
Solvent Effects: Ensure the final concentration of the inhibitor's solvent (e.g., DMSO) is consistent across all wells and does not, by itself, affect enzyme activity.
-
Reversibility: To confirm the inhibitor is reversible, pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x Ki), then rapidly dilute the mixture. A reversible inhibitor will dissociate, leading to a recovery of enzyme activity, whereas an irreversible inhibitor will not.[17]
Conclusion
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid presents a rational starting point for the discovery of novel inhibitors targeting metabolic enzymes. By following the systematic workflow and robust protocols outlined in these application notes—from initial IC50 determination to detailed mechanistic studies—researchers can effectively characterize its inhibitory properties. Careful data analysis and adherence to validation principles are paramount for generating high-quality, trustworthy results that can confidently guide further drug development efforts.
References
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National Center for Biotechnology Information (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. Available at: [Link]
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LibreTexts, C. (2023). 5.4: Enzyme Inhibition. Available at: [Link]
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Waring, M. J., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 20(5), 8849-8909. Available at: [Link]
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Davidson College. IC50 Determination. edX. Available at: [Link]
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Ghafour, B., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3867. Available at: [Link]
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Ahern, H. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]
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ResearchGate. Kinetics and Mechanism of the Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide in Aqueous Acetic Acid Medium. Available at: [Link]
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PubMed. Inhibition of alpha-ketoglutarate dehydrogenase by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Available at: [Link]
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Creative Diagnostics. Enzyme Inhibition Kit for Metabolic Studies. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 13818649, 4-Chloro-4-oxobutanoic acid. Available at: [Link]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Taylor & Francis Online. Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Available at: [Link]
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Wikipedia. Succinate dehydrogenase. Available at: [Link]
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PubMed. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Available at: [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
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BellBrook Labs (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
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Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Available at: [Link]
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Circulation Research. Inhibition of Alpha-Ketoglutarate Dehydrogenase Activates Autophagy. Available at: [Link]
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MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Available at: [Link]
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Longdom Publishing. Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Available at: [Link]
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MDPI. Targeted Redox Regulation α-Ketoglutarate Dehydrogenase Complex for the Treatment of Human Diseases. Available at: [Link]
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Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. Philosophical Transactions of the Royal Society B: Biological Sciences, 360(1464), 2335-2345. Available at: [Link]
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Application Notes & Protocols: A Framework for the Antimicrobial Screening of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Small molecules with unique scaffolds represent a promising avenue for identifying new chemical entities with potent antimicrobial activity. This document provides a comprehensive, multi-tiered protocol for the initial antimicrobial screening of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS: 845790-47-8), a compound of interest due to the observed antimicrobial properties in structurally related oxobutanoic and oxobutyric acid derivatives.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework from primary screening to preliminary safety assessment. The protocols herein are grounded in established methodologies, emphasizing reproducibility and scientific rigor through adherence to standards set by the Clinical and Laboratory Standards Institute (CLSI).[5]
Introduction: The Scientific Rationale
The search for new antimicrobials is a critical endeavor to combat the rising threat of drug-resistant pathogens.[1] While nature has been a prolific source, synthetic compounds offer the advantage of novel mechanisms of action and the potential for extensive structure-activity relationship (SAR) studies.[6] Derivatives of butanoic and butyric acids have demonstrated a spectrum of biological activities, including antimicrobial effects.[2][4] For instance, certain 4-aryl-4-oxobutanoic acid derivatives have been reported to possess antibacterial and antifungal properties, providing a strong rationale for investigating the antimicrobial potential of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.[3][4]
This application note details a systematic workflow designed to efficiently evaluate the compound's antimicrobial profile. The protocol is divided into three core stages:
-
Primary Screening: To determine the compound's inhibitory activity against a panel of clinically relevant microorganisms using gold-standard quantitative (broth microdilution) and qualitative (disk diffusion) methods.
-
Secondary Assessment: To differentiate between bacteriostatic and bactericidal activity by determining the Minimum Bactericidal Concentration (MBC).
-
In Vitro Safety Profiling: To assess the compound's cytotoxicity against a mammalian cell line, providing an early indication of its therapeutic window.
This structured approach ensures that resources are directed toward compounds with the most promising combination of efficacy and safety.
Compound Profile: 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
| Property | Value | Source |
| CAS Number | 845790-47-8 | [7] |
| Molecular Formula | C₁₀H₈ClFO₃ | [7] |
| Molecular Weight | 230.62 g/mol | [7] |
| Chemical Structure | (Structure can be visualized in any chemical drawing software) |
Overall Antimicrobial Screening Workflow
A successful screening cascade systematically narrows down candidates from initial broad activity to more defined efficacy and safety profiles. The workflow described below provides a logical progression for evaluating 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
Caption: High-level workflow for antimicrobial screening and preliminary safety assessment.
Detailed Protocols: Primary Screening
Primary screening aims to identify whether the test compound possesses any antimicrobial activity and to quantify this activity. We employ two complementary methods.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique considered the "gold standard" for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
Materials:
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Solvent for compound (e.g., DMSO, sterile deionized water)
-
Multichannel pipette and sterile tips
-
Incubator (35-37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional, for OD measurement)
-
Resazurin sodium salt solution (optional, for viability indication)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in an appropriate solvent (e.g., DMSO). Rationale: A high stock concentration minimizes the amount of solvent in the final test wells, reducing potential solvent-induced toxicity. The final solvent concentration should not exceed 1% v/v.
-
Perform serial two-fold dilutions of the compound stock in the appropriate sterile broth (CAMHB or RPMI) directly in the 96-well plate or in separate tubes. A typical final concentration range to test is 0.5 to 256 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[10]
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Rationale: A standardized inoculum is critical for the reproducibility of MIC results.[11]
-
-
Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound. The final volume in each test well will be 200 µL.
-
Essential Controls:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Solvent Control: Wells containing inoculum and the highest concentration of the solvent used.
-
Positive Control: Wells containing inoculum and a known antibiotic.
-
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Incubate fungi at 30°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.[12]
-
A reading mirror can aid in visualization. Optionally, a resazurin-based assay can be used, where a color change from blue to pink indicates viable cells.[8] The MIC is the lowest concentration that prevents this color change.
-
Protocol 2: Kirby-Bauer Disk Diffusion Test
The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to antimicrobial agents.[13][14] It is a simple, cost-effective method for preliminary screening.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Test compound stock solution of known concentration
-
Test microorganisms and 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. To prepare disks, apply a specific volume (e.g., 10 µL) of the compound stock solution and allow the solvent to evaporate completely.
-
Gently press the disks with sterile forceps to ensure complete contact with the agar.
-
Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with solvent only) on the same plate.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[16]
-
The size of the zone is proportional to the susceptibility of the organism to the compound. A larger zone indicates greater activity.
-
Detailed Protocol: Secondary Assessment
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Following MIC determination, the MBC test is performed to determine the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum. This distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.[9]
Step-by-Step Methodology:
-
Perform MIC Test: Use the results from the completed broth microdilution MIC test.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Detailed Protocol: In Vitro Safety Profiling
A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.[17] The MTT assay is a standard colorimetric method for assessing cell viability.[18]
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison and decision-making.
Table 1: Summary of Antimicrobial and Cytotoxicity Data
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | IC₅₀ (µg/mL) on [Cell Line] | Selectivity Index (SI = IC₅₀/MIC) |
| S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| P. aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] | [Calculate] |
| C. albicans ATCC 90028 | N/A (Fungus) | [Insert Data] | N/A | N/A | [Insert Data] | [Calculate] |
Interpretation:
-
MBC/MIC Ratio: A ratio of ≤ 4 generally indicates bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
-
Selectivity Index (SI): This is a critical parameter. A higher SI value (typically >10) indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a potentially favorable therapeutic window.
Future Directions: Investigating the Mechanism of Action (MoA)
Should 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid demonstrate promising activity and selectivity, the next logical step is to investigate its mechanism of action (MoA). Understanding how a compound kills or inhibits a microbe is crucial for its development as a drug.[19]
Caption: Potential pathways for elucidating the mechanism of action of a novel antimicrobial.
Common MoA pathways to investigate include the inhibition of cell wall synthesis, protein synthesis, nucleic acid replication, or the disruption of cell membrane integrity.[20] Advanced techniques like transcriptomics (RNA-Seq) or thermal proteome profiling can provide unbiased, global insights into the compound's cellular targets.[19]
References
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Characterizing a Novel Phenyl-Oxobutyric Acid Derivative: Cell-Based Application Notes and Protocols for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Introduction: Unveiling the Potential of a Novel Bioactive Compound
In the landscape of drug discovery and chemical biology, small molecules with unique structural motifs are a cornerstone for identifying novel therapeutic agents. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a halogenated phenyl-oxobutyric acid derivative, a class of compounds with emerging biological significance. While comprehensive biological data for this specific molecule is nascent, its structural features—a substituted phenyl ring and a keto-acid chain—suggest potential interactions with a range of biological targets. Structurally related compounds have been investigated for activities including enzyme inhibition, anticonvulsant properties, and antimicrobial effects.
This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to initiate the biological characterization of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. As a Senior Application Scientist, the following protocols are designed not as rigid templates, but as a logical, self-validating workflow. We will begin with the foundational step of assessing cellular toxicity to establish a viable concentration range for subsequent functional assays. Following this, we present detailed, field-proven protocols to explore three potential and significant bioactivities: histone deacetylase (HDAC) inhibition, neuroprotection against excitotoxicity, and antimicrobial efficacy. Each protocol is grounded in established scientific principles, offering insights into the causality behind experimental choices to ensure robust and reproducible data generation.
PART I: Foundational Assessment - Cellular Viability and Cytotoxicity
Before investigating the specific bioactivity of any novel compound, it is imperative to determine its effect on cell health and viability. This foundational step identifies the concentration range at which the compound is non-toxic, ensuring that any observed effects in subsequent functional assays are not merely a consequence of cytotoxicity. The Resazurin (AlamarBlue™) assay is a robust, sensitive, and non-destructive method to quantify metabolic activity, which serves as an indicator of cell viability.[1][2]
Principle of the Resazurin Assay
The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by mitochondrial dehydrogenases in metabolically active, viable cells.[3] The intensity of the fluorescent signal is directly proportional to the number of living cells.
Protocol 1: Determining Cytotoxicity using the Resazurin Assay
1. Materials and Reagents:
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (prepare a 10 mM stock solution in sterile DMSO)
-
Appropriate mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the intended research area)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, store protected from light)[4]
-
Opaque-walled 96-well microplates (black plates with clear bottoms are ideal for fluorescence measurements)[5]
-
Multi-channel pipette
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[4]
2. Experimental Workflow:
Caption: Workflow for a glutamate-induced excitotoxicity assay.
3. Step-by-Step Methodology:
-
Plate Coating and Cell Seeding: Coat a 96-well plate with Poly-D-Lysine according to the manufacturer's instructions to promote neuronal cell attachment. Seed neuronal cells at an appropriate density and culture them for the required time to allow for differentiation and formation of synaptic connections (this can range from days to weeks for some cell types). 2[6]. Compound Pre-treatment: Prepare dilutions of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in neuronal culture medium. Remove the existing medium from the cells and add the compound dilutions. Incubate for a pre-treatment period, typically between 1 and 24 hours. 3[7]. Glutamate Insult: Following pre-treatment, add a concentrated glutamate solution to the wells to achieve a final concentration that is known to induce significant cell death (e.g., 5-10 mM for HT22 cells, this must be optimized). D[8]o not add glutamate to the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: After the incubation with glutamate, assess cell viability using the Resazurin assay as detailed in Protocol 1 or another suitable viability assay.
4. Data Analysis and Interpretation:
-
Normalize the data. Set the viability of "untreated control" cells (no compound, no glutamate) to 100% and the "glutamate only" treated cells as the baseline for toxicity (e.g., 0% protection).
-
Calculate the percent neuroprotection for each compound concentration: % Neuroprotection = [ (Viability_Sample - Viability_Glutamate) / (Viability_Control - Viability_Glutamate) ] * 100
-
Plot the % Neuroprotection against the log of the compound concentration.
-
Use non-linear regression to determine the EC₅₀ value, which is the concentration of the compound that provides 50% protection against glutamate-induced cell death.
| Parameter | Recommendation |
| Cell Line | HT22 (glutamate sensitive), SH-SY5Y (differentiated) |
| Glutamate Concentration | 1 - 10 mM (must be optimized for the cell line) |
| Compound Pre-incubation | 1 - 24 hours |
| Positive Control | MK-801 or other known neuroprotectant |
| Endpoint Assay | Resazurin, MTT, or LDH release assay |
PART IV: Functional Screening - Antimicrobial Activity
The presence of halogens on the phenyl ring is a common feature in many antimicrobial agents. Therefore, assessing the antimicrobial activity of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a worthwhile endeavor. The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).
Principle of the Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. T[9]he broth microdilution method is a common, high-throughput technique to determine MIC values.
[10]#### Protocol 4: Broth Microdilution MIC Assay
1. Materials and Reagents:
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (stock solution in DMSO)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile 96-well microplates (U-bottom or flat-bottom)
-
Spectrophotometer or microplate reader (600 nm)
2. Experimental Workflow:
Caption: Workflow for the broth microdilution MIC assay.
3. Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in CAMHB. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest compound concentration (in broth) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this is repeated down to well 10. Wells 11 (growth control) and 12 (sterility control) receive only broth.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. 3[11]. Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1-11. Well 12 receives no bacteria and serves as a sterility control. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
[12]4. Data Analysis and Interpretation:
-
The MIC value is reported in µg/mL or µM.
-
Compare the MIC of the test compound to that of the positive control antibiotic.
-
A low MIC value indicates high antimicrobial potency.
| Parameter | Recommendation |
| Bacterial Strains | E. coli (Gram-negative), S. aureus (Gram-positive) |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | ~5 x 10⁵ CFU/mL |
| Incubation Time | 16 - 20 hours at 37°C |
| Controls | Growth control (no compound), Sterility control (no bacteria) |
PART V: Troubleshooting and Best Practices
Robust and reproducible data in cell-based assays depend on meticulous technique and an awareness of common pitfalls.
| Problem | Potential Cause | Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Calibrate pipettes regularly. |
| Low Signal-to-Background Ratio | Suboptimal cell density; Reagent degradation; Incorrect instrument settings. | Optimize cell seeding number for the assay window; Store reagents correctly (e.g., resazurin protected from light); Optimize gain settings on the plate reader. |
| Inconsistent IC₅₀/EC₅₀ Values | Cell passage number and health; Compound instability or precipitation; Inconsistent incubation times. | Use cells within a consistent, low passage number range; Visually inspect compound dilutions for precipitation; Standardize all incubation times precisely. |
| No Compound Effect Observed | Compound is inactive at tested concentrations; Compound is not cell-permeable; Incorrect assay choice for the mechanism. | Test a higher concentration range (if not limited by solubility or toxicity); Consider permeability assays; Re-evaluate the hypothesized mechanism of action. |
Conclusion
This guide provides a comprehensive and scientifically grounded starting point for the in vitro characterization of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. By systematically progressing from foundational cytotoxicity assessment to targeted functional screens for HDAC inhibition, neuroprotection, and antimicrobial activity, researchers can efficiently build a biological profile of this novel compound. The emphasis on understanding the principles behind each protocol, coupled with detailed step-by-step instructions and data interpretation guidelines, is intended to empower scientists to generate high-quality, reliable data. This structured approach is crucial for elucidating the compound's mechanism of action and determining its potential for further development in therapeutic research.
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FUJIFILM Cellular Dynamics. (n.d.). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved from [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Minor, L. K., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS Discovery, 23(7), 654-663. Available at: [Link]
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El-Shazly, M., et al. (2018). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 23(8), 1913. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
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Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360. Available at: [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
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Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
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G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]
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Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
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p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Crude 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
Abstract
This document provides a comprehensive guide to the purification of crude 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purity in drug development and manufacturing, these notes detail three primary purification techniques: recrystallization, acid-base extraction, and column chromatography. Each section offers a thorough explanation of the underlying chemical principles, step-by-step protocols, and expert insights to guide researchers, scientists, and drug development professionals in achieving the desired purity of this compound. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure robust and reproducible results.
Introduction: The Importance of Purity
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (Molecular Formula: C₁₀H₈ClFO₃, Molecular Weight: 230.62 g/mol ) is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and efficient purification of this intermediate is a critical step in the drug development pipeline.
The probable synthetic route to 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride[3][4]. This reaction can lead to the formation of regioisomeric impurities, primarily the 2- and 4-acylated products, in addition to unreacted starting materials. This guide provides the necessary tools to effectively remove these and other potential impurities.
Table 1: Physicochemical Properties of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
| Property | Value | Source |
| CAS Number | 845790-47-8 | [2] |
| Molecular Formula | C₁₀H₈ClFO₃ | [1] |
| Molecular Weight | 230.62 g/mol | [1] |
| Physical Form | Yellow solid | Sigma-Aldrich |
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude material at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain dissolved in the mother liquor.
Principles of Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, which possesses both a carboxylic acid and a ketone functional group, a range of polar and non-polar solvents should be considered.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The carboxylic acid group can form hydrogen bonds with alcohols, often leading to good solubility at elevated temperatures. |
| Ketones | Acetone | The ketone functionality of the target compound suggests "like dissolves like." |
| Esters | Ethyl Acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of the target compound may lead to good solubility in hot aromatic solvents. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Can be used as a co-solvent or "anti-solvent" to induce crystallization. |
| Water | Due to the carboxylic acid group, there might be some solubility in hot water, especially if the compound is in its salt form. Often used in combination with an organic solvent. |
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Screening: In small test tubes, add approximately 20-30 mg of the crude 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Add a few drops of a selected solvent and observe the solubility at room temperature. Heat the soluble samples to boiling and observe if more dissolves. Cool the test tubes to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified product upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Experimental Protocol: Two-Solvent Recrystallization
If a single suitable solvent cannot be found, a two-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Caption: Workflow for the recrystallization of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a carboxylic acid, it can be converted into its water-soluble carboxylate salt by treatment with a weak base, such as sodium bicarbonate. This allows for its separation from neutral or basic impurities.
The Chemistry of Extraction
The carboxylic acid group of the target compound is acidic enough to react with a weak base like sodium bicarbonate to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral organic impurities will remain in the organic phase.
After separation of the aqueous layer, the carboxylic acid can be regenerated by acidification with a strong acid, such as hydrochloric acid, causing it to precipitate out of the aqueous solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release the pressure from the carbon dioxide gas that is evolved.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic compound.
-
Washing (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2, check with pH paper). The purified 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for the acid-base extraction of the target compound.
Column Chromatography: For High-Purity Separations
For challenging separations where recrystallization and acid-base extraction are insufficient, column chromatography provides a high-resolution purification method. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase (solvent or solvent mixture) is passed through the column.
Principles of Chromatographic Separation
In normal-phase chromatography, a polar stationary phase like silica gel is used. Polar compounds will interact more strongly with the silica gel and elute more slowly, while non-polar compounds will travel down the column faster with the mobile phase. The polarity of the mobile phase can be adjusted to control the elution of the compounds. For acidic compounds like 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, tailing of the peak on the column can be an issue. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Silica gel (230-400 mesh) is a suitable stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. To prevent peak tailing, add 0.5-1% acetic acid to the mobile phase.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a flash chromatography system or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
Table 3: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, scalable, can yield very pure product. | Can have lower recovery, requires finding a suitable solvent. | Removing large quantities of impurities from a solid product. |
| Acid-Base Extraction | Excellent for separating acidic/basic compounds from neutrals, high capacity. | Only applicable to acidic or basic compounds, may require further purification. | Removing neutral impurities from the acidic target compound. |
| Column Chromatography | High resolution, can separate closely related compounds. | More time-consuming, requires more solvent, can be less scalable. | Separating regioisomers and other closely related impurities. |
Conclusion
The purification of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification technique will depend on the nature and quantity of the impurities present in the crude material. For a preliminary purification to remove the bulk of neutral impurities, acid-base extraction is an excellent first step. Recrystallization is a powerful and economical method for achieving high purity, provided a suitable solvent system can be identified. For the most challenging separations, particularly for the removal of regioisomers, flash column chromatography is the method of choice. By understanding the principles behind each of these techniques and following the detailed protocols provided, researchers can confidently and efficiently obtain 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid of the high purity required for drug development and manufacturing.
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)acetone. [Link]
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Link]
-
YouTube. (2020, July 16). How To Recrystallize A Solid. [Link]
-
PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. [Link]
-
ChemBlink. (n.d.). 4-chloro-4-oxobutanoic acid. [Link]
-
PubChem. (n.d.). 4-Amino-4-oxobutanoic acid;sulfane. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. [Link]
-
PubChem. (n.d.). 4-Chloro-4-oxobutanoic acid. [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 4-Oxo-4-Phenylbutanoic Acids
Introduction: The Versatile 4-Oxo-4-Phenylbutanoic Acid Scaffold in Drug Discovery
The 4-oxo-4-phenylbutanoic acid core structure represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been identified as potent modulators of various drug targets, exhibiting fungicidal, bactericidal, and anti-inflammatory properties.[1] A notable application of this scaffold is in the development of agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G-protein coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and has proven utility in treating autoimmune diseases.[2] The structural features of 4-oxo-4-phenylbutanoic acid, including a phenyl ring, a ketone, and a carboxylic acid, provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds amenable to high-throughput screening (HTS) for novel therapeutic agents.
This document provides detailed application notes and protocols for the high-throughput screening of 4-oxo-4-phenylbutanoic acid derivatives against two major classes of drug targets: G-protein coupled receptors, with a focus on S1P₁, and enzymes, exemplified by a kinase inhibition assay relevant to inflammation. These protocols are designed to be robust, scalable, and provide a framework for hit identification and confirmation.
Application Note 1: High-Throughput Screening for S1P₁ Receptor Agonists
Objective: To identify and characterize 4-oxo-4-phenylbutanoic acid derivatives that act as agonists of the S1P₁ receptor.
Background: The S1P₁ receptor is a key regulator of immune cell trafficking.[2] Agonism of S1P₁ leads to the internalization of the receptor, sequestering lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation. This mechanism is the basis for the therapeutic effect of drugs like Fingolimod in multiple sclerosis. The 4-oxo-4-phenylbutanoic acid scaffold has been successfully utilized to develop potent and selective S1P₁ agonists.[2]
Assay Principle: This protocol describes a homogenous, cell-based assay using a β-lactamase (BLA) reporter gene under the control of a cyclic AMP (cAMP) response element (CRE) promoter. S1P₁ is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In this assay, cells are stimulated with forskolin to increase basal cAMP levels. Agonists of S1P₁ will counteract this effect, leading to a decrease in cAMP and a corresponding reduction in BLA reporter gene expression.
Experimental Workflow: S1P₁ Agonist HTS
Caption: Workflow for the S1P₁ agonist high-throughput screening assay.
Detailed Protocol: S1P₁ Agonist Screening
Materials and Reagents:
-
Cells: A stable cell line co-expressing the human S1P₁ receptor and a β-lactamase (BLA) reporter gene under the control of a CRE promoter (e.g., Tango™ S1P1-bla U2OS cells, Thermo Fisher Scientific).
-
Compound Plates: 384-well microplates containing 4-oxo-4-phenylbutanoic acid derivatives dissolved in DMSO.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., McCoy's 5A, 10% dialyzed FBS, 0.1 mM NEAA, 1 mM Sodium Pyruvate, 25 mM HEPES, 100 U/mL Penicillin/Streptomycin, 50 µg/mL Hygromycin B, 200 µg/mL Zeocin).
-
Forskolin (Sigma-Aldrich).
-
LiveBLAzer™-FRET B/G Substrate (Thermo Fisher Scientific).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Positive Control: S1P (Sphingosine-1-phosphate).
-
Negative Control: DMSO.
-
Procedure:
-
Cell Plating:
-
Harvest and resuspend the S1P₁-BLA reporter cells in fresh culture medium to a density of 1 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare a 4X working solution of the 4-oxo-4-phenylbutanoic acid derivatives and control compounds (S1P and DMSO) in Assay Buffer.
-
Add 5 µL of the 4X compound solutions to the respective wells of the cell plates.
-
Incubate for 1 hour at 37°C.
-
-
Forskolin Stimulation:
-
Prepare a 4X working solution of forskolin in Assay Buffer. The final concentration should be at the EC₈₀ for cAMP stimulation in this cell line (typically 1-10 µM, to be determined during assay development).
-
Add 5 µL of the 4X forskolin solution to all wells except for the unstimulated controls.
-
Incubate for 2 hours at 37°C.
-
-
Substrate Addition and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.
-
Add 4 µL of the substrate solution to each well.
-
Incubate the plates for 2 hours in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plates on a fluorescence plate reader capable of bottom-read fluorescence resonance energy transfer (FRET).
-
Measure the emission at 460 nm (blue, coumarin) and 530 nm (green, fluorescein) with an excitation wavelength of 409 nm.
-
Data Analysis and Hit Criteria
-
Calculate the Emission Ratio: For each well, calculate the ratio of the fluorescence emission at 460 nm to that at 530 nm.
-
Normalization: Normalize the data using the following formulas:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_max_signal) / (Ratio_min_signal - Ratio_max_signal))
-
Ratio_compound: Emission ratio in the presence of a test compound.
-
Ratio_max_signal: Average emission ratio of the DMSO control (high cAMP).
-
Ratio_min_signal: Average emission ratio of the positive control S1P (low cAMP).
-
-
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered acceptable for HTS.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
Hit Selection: Identify compounds that exhibit a % inhibition greater than three standard deviations from the mean of the library compounds. Confirmed hits should be further characterized through dose-response experiments to determine their EC₅₀ values.
Table 1: Representative Data for S1P₁ Agonist HTS
| Compound ID | Concentration (µM) | % Inhibition | EC₅₀ (µM) |
| 4-oxo-4-phenylbutanoic acid | 10 | 5% | > 50 |
| Derivative A | 10 | 85% | 0.05 |
| Derivative B | 10 | 12% | 15 |
| S1P (Positive Control) | 1 | 100% | 0.002 |
| DMSO (Negative Control) | - | 0% | - |
Application Note 2: High-Throughput Screening for Kinase Inhibitors
Objective: To identify 4-oxo-4-phenylbutanoic acid derivatives that inhibit the activity of a specific kinase involved in inflammatory signaling pathways (e.g., a MAP kinase or a JAK kinase).
Background: Chronic inflammation is a hallmark of many diseases, and protein kinases play a central role in mediating inflammatory responses. Therefore, kinase inhibitors are an important class of anti-inflammatory drugs. The 4-oxo-4-phenylbutanoic acid scaffold can be functionalized to interact with the ATP-binding site of kinases, making it a promising starting point for the development of novel kinase inhibitors.
Assay Principle: This protocol utilizes a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is detected by a europium-labeled anti-phospho-specific antibody. When the europium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-allophycocyanin (APC), FRET occurs between the europium donor and the APC acceptor. Kinase inhibitors will prevent the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for the kinase inhibition high-throughput screening assay.
Detailed Protocol: Kinase Inhibition Screening
Materials and Reagents:
-
Kinase: Purified recombinant kinase of interest (e.g., p38α MAP kinase).
-
Substrate: Biotinylated peptide substrate for the specific kinase.
-
Compound Plates: 384-well microplates with 4-oxo-4-phenylbutanoic acid derivatives in DMSO.
-
Assay Plates: 384-well, low-volume, white or black microplates.
-
Reagents:
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP (Adenosine 5'-triphosphate).
-
Detection Reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) (e.g., LANCE® Ultra, PerkinElmer).
-
Stop Solution/Detection Buffer (provided with the detection reagents).
-
Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO.
-
Procedure:
-
Compound and Reagent Preparation:
-
Dispense 50 nL of the 4-oxo-4-phenylbutanoic acid derivatives and control compounds from the compound plates into the assay plates.
-
Prepare a 2X kinase/substrate mix in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at the Kₘ for the kinase to be sensitive to ATP-competitive inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix containing the Europium-labeled antibody and SA-APC in the Stop Solution/Detection Buffer according to the manufacturer's protocol.
-
Add 10 µL of the detection reagent mix to each well to stop the kinase reaction and initiate the detection process.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-capable plate reader.
-
Excite at 320 nm and measure the emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis and Hit Criteria
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the emission at 665 nm to that at 615 nm and multiply by 10,000.
-
Normalization:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min_signal) / (Ratio_max_signal - Ratio_min_signal))
-
Ratio_compound: TR-FRET ratio in the presence of a test compound.
-
Ratio_max_signal: Average TR-FRET ratio of the DMSO control (no inhibition).
-
Ratio_min_signal: Average TR-FRET ratio of the positive control inhibitor (maximum inhibition).
-
-
-
Quality Control: Calculate the Z'-factor for each plate.
-
Hit Selection: Identify compounds with a % inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean). Confirmed hits should be subjected to dose-response analysis to determine their IC₅₀ values.
Table 2: Representative Data for Kinase Inhibition HTS
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| 4-oxo-4-phenylbutanoic acid | 10 | 2% | > 100 |
| Derivative C | 10 | 95% | 0.1 |
| Derivative D | 10 | 45% | 8.5 |
| Staurosporine (Control) | 1 | 100% | 0.01 |
| DMSO (Control) | - | 0% | - |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the HTS data, a robust quality control system is essential.
-
Assay Validation: Before initiating the full screen, the assay should be thoroughly validated. This includes determining the optimal concentrations of reagents, incubation times, and the tolerance of the assay to DMSO. The Z'-factor should be consistently above 0.5.[1]
-
Plate Uniformity: Assess for any systematic errors across the plate, such as edge effects, by running plates with only positive and negative controls.
-
Hit Confirmation: Primary hits should be re-tested from the original screening plate. Confirmed hits should then be sourced as fresh powder and re-tested in dose-response format to confirm their activity and determine their potency (EC₅₀ or IC₅₀).
-
Orthogonal Assays: Whenever possible, confirmed hits should be tested in an alternative, orthogonal assay to rule out assay-specific artifacts. For example, a hit from the S1P₁ BLA reporter assay could be tested in a calcium mobilization assay.
-
Promiscuity Counterscreens: It is important to identify and deprioritize promiscuous inhibitors that show activity in multiple assays through non-specific mechanisms. This can be done by testing hits in a panel of unrelated assays.
References
-
Sheik Mansoor, S., & Yogananth, A. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(3), 105-112. [Link]
-
Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–8. [Link]
-
National Center for Biotechnology Information. (n.d.). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Primary HTS and Confirmation Assays for S1P1 Agonists and Agonism Potentiators. PubChem BioAssay. AID 449. Retrieved from [Link]
-
Lee, J. A., & Lee, Y. S. (2014). A high-throughput screening method for identification of inhibitors of the deubiquitinating enzyme USP14. Molecules and cells, 37(12), 859–864. [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]
-
Kumar, K. A., Reddy, T. C., Reddy, G. V., Reddy, D. B. K., Mahipal, S. V. K., Sinha, S., ... & Reddanna, P. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of biomolecular screening, 16(9), 1087–1097. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Cisbio. (n.d.). IP-One HTRF® Assay. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Welcome to the technical support center for the synthesis of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yield, in this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Overcoming Low Yield and Other Common Issues
Low yields in the synthesis of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid, typically performed via Friedel-Crafts acylation, are a common yet surmountable challenge. The primary cause often relates to the electronically deactivated nature of the 1-chloro-3-fluorobenzene starting material. Both the chloro and fluoro substituents withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][2]
Below, we address specific problems you might be facing in a question-and-answer format.
Q1: My reaction yield is consistently below 30%. What are the most likely causes and how can I fix them?
A1: Persistently low yield is often multifactorial. Let's break down the most critical parameters in a systematic way.
Cause 1: Insufficient Lewis Acid Catalyst The Friedel-Crafts acylation requires a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to activate the succinic anhydride electrophile.[3] A common oversight is using a merely catalytic amount. Due to the formation of stable complexes with both the carbonyl groups of the succinic anhydride and the final keto-acid product, a stoichiometric excess of AlCl₃ is often necessary.[4]
-
Solution: Increase the stoichiometry of AlCl₃. Start with at least 2.2 equivalents relative to the succinic anhydride and consider increasing to 2.5 equivalents. This ensures enough free catalyst is available to drive the reaction to completion.
Cause 2: Deactivation of the Catalyst by Moisture Anhydrous aluminum chloride reacts violently with water. Any moisture in your reagents or glassware will consume the catalyst, rendering it inactive.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Use a high-purity, freshly opened bottle of anhydrous AlCl₃.
-
Employ anhydrous solvents. If using a solvent like 1,2-dichloroethane or carbon disulfide, ensure it is properly dried over molecular sieves or distilled from a suitable drying agent.[5]
-
Cause 3: Suboptimal Reaction Temperature The deactivating effect of the halogen substituents means that more thermal energy may be required to overcome the activation barrier of the reaction.
-
Solution: If you are running the reaction at or below room temperature, consider a modest increase in temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) while gradually increasing the temperature to between 40-60 °C. Be cautious, as excessive heat can promote side reactions.
Cause 4: Poor Quality of Starting Materials Impurities in the 1-chloro-3-fluorobenzene or succinic anhydride can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the 1-chloro-3-fluorobenzene by distillation.
The following workflow diagram can help guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield.
Q2: My reaction produces a mixture of isomers that are difficult to separate. How can I improve regioselectivity?
A2: The directing effects of the chloro and fluoro groups are both ortho- and para-. This can lead to the formation of multiple products. The desired product, 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid, results from acylation at the C4 position, which is para to the fluorine and ortho to the chlorine.
-
Controlling Regioselectivity: While completely eliminating other isomers is challenging, selectivity is often influenced by the choice of Lewis acid and solvent due to their impact on the steric bulk of the electrophilic complex.
-
Lewis Acid: Using a bulkier Lewis acid, such as iron(III) chloride (FeCl₃), might sterically hinder attack at the more crowded positions.[6]
-
Solvent: Solvents like nitrobenzene or carbon disulfide can influence the reaction's regioselectivity. Experimenting with different anhydrous solvents is a valid optimization strategy.[5]
-
-
Purification: If isomer formation is unavoidable, purification is key.
-
Column Chromatography: A carefully optimized gradient of hexane and ethyl acetate on silica gel can effectively separate the desired isomer.[5]
-
Recrystallization: The difference in polarity and crystal packing between isomers can be exploited. Experiment with various solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexane) to find conditions that selectively crystallize the desired product.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of this reaction? A: This synthesis is a classic Friedel-Crafts acylation. The mechanism involves three main steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to a carbonyl oxygen of succinic anhydride, which then opens and complexes further to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich π system of the 1-chloro-3-fluorobenzene ring attacks the acylium ion. This step is the rate-determining step and is slowed by the deactivating halogen groups.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final product complexed with AlCl₃. An acidic workup is required to protonate the carboxylate and release the final product.
Caption: Simplified Friedel-Crafts acylation mechanism.
Q: What are the critical safety precautions for this synthesis? A:
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle it in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Solvents like carbon disulfide are highly flammable and toxic. Nitrobenzene and 1,2-dichloroethane are also toxic and suspected carcinogens. Always handle them in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice and acid is highly exothermic. Perform this step slowly and carefully in a large beaker within an ice bath to control the reaction rate.
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method.[7]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 or 40:60 v/v) with a small amount of acetic acid (1-2 drops) to ensure the carboxylic acid product is protonated and runs as a single spot.
-
Visualization: UV light (254 nm) will show the aromatic compounds. Staining with potassium permanganate can also be used.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
This protocol is a representative procedure adapted from general Friedel-Crafts acylation methodologies.[5] Optimization of stoichiometry and temperature may be required.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Chloro-3-fluorobenzene | 1.0 | 130.54 | (e.g., 10.0 g) |
| Succinic Anhydride | 1.05 | 100.07 | (e.g., 8.0 g) |
| Anhydrous AlCl₃ | 2.2 | 133.34 | (e.g., 22.5 g) |
| 1,2-Dichloroethane (anhydrous) | - | - | (e.g., 100 mL) |
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas (N₂ or Ar) line. Ensure all glassware is thoroughly dried.
-
To the flask, add anhydrous 1,2-dichloroethane and anhydrous aluminum chloride (AlCl₃). Cool the suspension to 0-5 °C in an ice bath.
-
Add succinic anhydride portion-wise to the stirred suspension, ensuring the temperature does not exceed 10 °C.
-
Once the succinic anhydride has been added, add 1-chloro-3-fluorobenzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. You may gently heat the reaction to 40-50 °C to improve the conversion, monitoring progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (approx. 50 mL).
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine all organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]
-
MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
ACS Publications. (2001). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
Sources
Technical Support Center: Friedel-Crafts Acylation of 3-chloro-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene. We will explore the underlying chemical principles governing this reaction's outcomes and offer solutions to common side reactions and yield issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of 3-chloro-5-fluorobenzene is resulting in a very low yield. What are the primary causes?
A1: Low yields in this specific reaction are common and typically stem from a combination of factors related to the substrate's electronic properties and the reaction conditions.
-
Severe Ring Deactivation: The primary culprit is the presence of two deactivating halogen substituents (chlorine and fluorine) on the aromatic ring. Friedel-Crafts reactions are electrophilic aromatic substitutions, and electron-withdrawing groups make the benzene ring less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][2][3]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any trace of water in your reagents, solvent, or glassware will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including freshly opened or purified reagents and flame-dried glassware.
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2] This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][4] For a deactivated substrate like 3-chloro-5-fluorobenzene, you may need to use a molar excess of the catalyst.
-
Sub-optimal Reaction Temperature: While higher temperatures can lead to side reactions, a certain amount of thermal energy is necessary to overcome the high activation energy barrier caused by the deactivated ring.[2] If the reaction is performed at too low a temperature, the rate may be impractically slow.
Q2: I'm observing a mixture of isomers in my product. What determines the regioselectivity, and how can I control it?
A2: The formation of multiple isomers is expected due to the directing effects of the chloro and fluoro substituents. Both are ortho, para-directors. In 3-chloro-5-fluorobenzene, there are three possible sites for acylation: C2, C4, and C6 (C2 and C6 are equivalent).
-
Electronic Effects: Fluorine is more electronegative than chlorine, but it is a better ortho, para-director due to more effective π-donation into the ring. This would suggest a preference for positions ortho and para to the fluorine atom (C2, C6, and C4).
-
Steric Hindrance:
-
Acylation at the C4 position is sterically hindered by the two adjacent halogen atoms.
-
Acylation at the C2 (and C6) position is less sterically hindered.
-
Therefore, the major product is typically the 2-acyl-3-chloro-5-fluorobenzene , with the 4-acyl-3-chloro-5-fluorobenzene as a significant side product.
Strategies to Improve Regioselectivity:
-
Choice of Lewis Acid: The size and strength of the Lewis acid can influence the isomer ratio. Experimenting with different Lewis acids such as FeCl₃, TiCl₄, or milder catalysts like ZnCl₂ or rare earth triflates may alter the steric environment and favor one isomer over the other.[5]
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity by favoring the formation of the thermodynamically most stable product. However, this will likely come at the cost of a lower reaction rate and overall yield.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies, thereby affecting the isomer distribution. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene.
Q3: Besides low yield and isomer formation, are there other side reactions I should be aware of?
A3: While Friedel-Crafts acylation is generally a robust reaction, other side reactions can occur, especially under forcing conditions.
-
Polyacylation: This is less of a concern compared to Friedel-Crafts alkylation.[3] The introduction of the first acyl group (an electron-withdrawing group) deactivates the ring, making a second acylation reaction significantly less favorable.[1][6] However, with highly reactive acylating agents or very high temperatures, it is a possibility.
-
Rearrangement of the Acyl Group: Unlike its alkylation counterpart, the acylium ion intermediate is stabilized by resonance and does not undergo rearrangement.[1][7] This is a major advantage of the acylation reaction.
-
Dehalogenation: Under very harsh conditions (high temperatures and strong Lewis acids), there is a small possibility of dehalogenation or halogen scrambling, although this is not a common side reaction.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving common issues in the acylation of 3-chloro-5-fluorobenzene.
Caption: A stepwise workflow for troubleshooting low yields and poor selectivity.
Reaction Pathways and Side Products
The acylation of 3-chloro-5-fluorobenzene primarily proceeds via two main pathways, leading to a mixture of isomers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid stability and degradation issues
Technical Support Center: 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Introduction: Welcome to the dedicated technical support guide for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are handling, evaluating, or developing this compound. Stability and degradation are critical quality attributes that influence experimental reproducibility, shelf-life, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the molecule's potential liabilities based on its chemical structure.
Section 1: Compound Profile
Before delving into stability issues, a clear understanding of the molecule's fundamental properties is essential.
| Property | Value | Source |
| CAS Number | 845790-47-8 | [1] |
| Molecular Formula | C₁₀H₈ClFO₃ | [1][2] |
| Molecular Weight | 230.62 g/mol | [1][2] |
| IUPAC Name | 4-(3-chloro-5-fluorophenyl)-4-oxobutanoic acid | [3] |
| Key Functional Groups | Aromatic Ketone, Carboxylic Acid, Halogenated Phenyl Ring | N/A |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
Q1: What are the primary chemical liabilities of this molecule that I should be concerned about?
A1: Based on its structure, the primary liabilities are:
-
The Aromatic Ketone: This group is a chromophore, making the molecule susceptible to photodegradation through pathways like photoreduction.[4][5] Aromatic ketones can be sensitive to light, potentially leading to the formation of radical species or reduction to the corresponding alcohol.
-
The Carboxylic Acid: This functional group can undergo decarboxylation under thermal stress. Its acidic nature also means the compound's solubility and stability can be highly pH-dependent.
-
The Halogenated Ring: The carbon-fluorine bond is exceptionally strong and unlikely to cleave under typical conditions.[6] However, the carbon-chlorine bond is more susceptible to reductive dehalogenation, particularly under certain catalytic or harsh anaerobic conditions.[7][8]
Q2: How should I store the compound in its solid state and in solution?
A2:
-
Solid State: Store the powder in a tightly sealed, amber glass vial in a desiccator. For long-term storage, keep it at -20°C or below, protected from light and moisture.
-
In Solution: Prepare stock solutions in a high-purity aprotic solvent like DMSO or DMF. Aliquot into single-use volumes in amber vials and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous experimental buffers, prepare the solution fresh from the stock immediately before use.
Q3: What are the most probable degradation pathways?
A3: The most likely degradation pathways, which should be investigated in a forced degradation study, are hydrolysis, oxidation, and photolysis.[9][10] While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing conditions can force cleavage of carbon-carbon bonds.[11] The butyric acid side chain is also a potential site for oxidative cleavage.
Q4: Which analytical techniques are best suited for a stability-indicating method?
A4: A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard. The aromatic ring and ketone functional group provide strong UV absorbance. This method, when properly developed, can separate the parent compound from its potential degradation products. Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradants formed during stress studies.
Section 3: Troubleshooting Guide for Stability Experiments
This guide is structured to help you diagnose and resolve common issues encountered during stability and formulation studies.
Problem 1: Rapid loss of the parent compound in an aqueous buffer at neutral pH.
-
Probable Cause: Although stable at a wide range of pH values, some butyric acid derivatives can be susceptible to enzymatic hydrolysis if the buffer has any biological contamination (e.g., from unsterilized water or additives).[12] Another possibility is adsorption to the container surface, especially with low concentrations in plastic tubes.
-
Troubleshooting Steps:
-
Ensure all buffer components are sterile-filtered.
-
Run a control experiment in a buffer prepared with water for injection (WFI) or HPLC-grade water.
-
Compare stability in different container types (e.g., borosilicate glass vs. polypropylene).
-
Confirm the pH of your buffer after adding the compound, as the acidic nature of the molecule itself could slightly lower the pH.
-
Problem 2: Appearance of multiple new peaks in the chromatogram after exposure to ambient lab lighting.
-
Probable Cause: This is a classic sign of photolytic degradation. The aromatic ketone moiety is absorbing UV/Vis light, leading to the formation of one or more photoproducts.[13]
-
Troubleshooting Steps:
-
Immediately protect all samples and solutions from light using amber vials or by wrapping containers in aluminum foil.
-
Conduct a controlled photostability experiment according to ICH Q1B guidelines to confirm light sensitivity.[14][15] This involves exposing the sample to a defined amount of light energy and comparing it to a dark control.
-
Characterize the major photoproducts using LC-MS to understand the degradation pathway. A likely product is the corresponding secondary alcohol from the reduction of the ketone.[5]
-
Problem 3: Compound shows degradation after heating at 60-80°C, but the degradation profile seems inconsistent between replicates.
-
Probable Cause: Thermal degradation can be complex.[16] Inconsistency often points to an interaction with headspace oxygen. If the vials are not sealed uniformly or have different headspace volumes, the extent of oxidative degradation can vary.
-
Troubleshooting Steps:
-
Ensure a consistent fill volume in all vials to normalize the headspace.
-
For a more controlled experiment, purge the vial headspace with an inert gas (nitrogen or argon) before sealing and heating.
-
Compare the results of samples heated in air versus an inert atmosphere. If degradation is significantly reduced in the inert sample, oxidation is a major contributing pathway.
-
Problem 4: I see a loss of the parent compound when mixed with my formulation excipients, even at room temperature.
-
Probable Cause: Excipient incompatibility. Certain excipients can initiate degradation. For example, excipients containing peroxide impurities (common in polymers like PEG or polysorbates) can cause oxidative degradation.[17] Excipients with basic functional groups could catalyze reactions involving the keto-acid moiety.
-
Troubleshooting Steps:
-
Conduct a systematic excipient compatibility study. Prepare binary mixtures of your compound with each individual excipient and store them at accelerated conditions (e.g., 40°C/75% RH).
-
Analyze each mixture at set time points (e.g., 1, 2, and 4 weeks) and compare against controls of the pure compound and pure excipient.
-
Request certificates of analysis for your excipients and check for specified limits on impurities like peroxides.
-
Section 4: Key Experimental Protocols
These protocols provide a starting point for systematically evaluating the stability of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
Protocol 4.1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[9][10]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, use a separate vial of the stock solution. A parallel set of vials containing only the stress medium (e.g., 0.1 M HCl) should be run as blanks.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal: Store vials of the stock solution and a separate vial of solid powder in an oven at 80°C.
-
Photolytic: Expose the stock solution in a quartz or clear glass vial inside a photostability chamber, following ICH Q1B guidelines for light exposure (1.2 million lux hours and 200 watt hours/m²).[14] Wrap a control sample in foil and place it in the same chamber.
-
-
Time Points: Sample each condition at intervals (e.g., 0, 2, 4, 8, 24 hours) until you achieve approximately 5-20% degradation of the parent compound.
-
Sample Preparation: Before analysis, cool the sample to room temperature. Quench the acid/base samples by neutralizing with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze by a stability-indicating HPLC method (see Protocol 4.2). Calculate the mass balance to ensure all major degradants are accounted for.
Protocol 4.2: Generic Stability-Indicating HPLC-UV Method
This method serves as a robust starting point for monitoring the stability of the compound.
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 150 x 4.6 mm.
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17-17.1 min: 90% to 10% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or optimal λmax determined by DAD scan) |
Method Validation Rationale:
-
Specificity: The gradient is designed to separate the relatively nonpolar parent compound from potentially more polar degradation products (e.g., from hydrolysis or side-chain cleavage).
-
Forced Degradation Samples: Injecting the stressed samples from Protocol 4.1 is the ultimate test of the method's specificity. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.
-
Peak Purity: Use the DAD to assess peak purity for the parent compound in the presence of its degradants.
Postulated Degradation Pathways
The following diagram illustrates the most probable sites of chemical degradation based on the compound's functional groups.
Caption: Postulated degradation pathways for the target molecule.
Section 5: References
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia . Wikipedia. Available at: [Link]
-
4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem . PubChem. Available at: [Link]
-
Sodano, F., et al. (2025). A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery . European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Wang, Z., et al. (2025). Thermochemical Factors Affecting the Dehalogenation of Aromatics . Request PDF. Available at: [Link]
-
Convergence of degradation pathways for aromatic and chloroaromatic... - ResearchGate . ResearchGate. Available at: [Link]
-
Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones . Journal of Bacteriology.
-
Naumenko, I. I., et al. Degradation of 2,4,5-trichlorophenoxyacetic acid by a Nocardioides simplex culture . PubMed. Available at: [Link]
-
Al-Salem, S. M., et al. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes . MDPI. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless - CORE . CORE. Available at: [Link]
-
Butyric acid: Applications and recent advances in its bioproduction - OSTI . Office of Scientific and Technical Information. Available at: [Link]
-
Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition - ResearchGate . ResearchGate. Available at: [Link]
-
Oxidation of Ketones, Aldehydes, and Carboxylic Acids - ResearchGate . ResearchGate. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology . Pharmaceutical Technology. (2016). Available at: [Link]
-
Organofluorine chemistry - Wikipedia . Wikipedia. Available at: [Link]
-
Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
-
Butyric Acid - ResearchGate . ResearchGate. Available at: [Link]
-
Alabugin, I. V., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process . National Institutes of Health. Available at: [Link]
-
19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts . Chemistry LibreTexts. (2025). Available at: [Link]
-
US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents . Google Patents. Available at:
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review . (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Thermal degradation of polychlorinated alkanes (Journal Article) | ETDEWEB - OSTI.GOV . Office of Scientific and Technical Information. (1984). Available at: [Link]
-
Biodegradation of halogenated organic compounds - PubMed - NIH . National Institutes of Health. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability . (2025). Pharma Manufacturing. Available at: [Link]
-
O'Neill, A. M., et al. (2019). A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients . PubMed Central. Available at: [Link]
-
Zhang, C., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil . MDPI. Available at: [Link]
-
Powell, M. (2021). Photostability testing theory and practice . Q1 Scientific. Available at: [Link]
-
Research and Application of the Polyene Macrolide Antibiotic Nystatin - MDPI . MDPI. Available at: [Link]
-
4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem . PubChem. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products . International Council for Harmonisation. Available at: [Link]
-
New Trends in Forced Degradation Studies | PDF | Mass Spectrometry - Scribd . Scribd. (2012). Available at: [Link]
-
Ketone bodies - Wikipedia . Wikipedia. Available at: [Link]
-
Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid . MDPI. Available at: [Link]
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- 2. Buy 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | 62903-16-6 [smolecule.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 12. A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. q1scientific.com [q1scientific.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 4-oxo-4-phenylbutanoic acids
Technical Support Center: Synthesis of 4-oxo-4-phenylbutanoic Acid
Welcome to the technical support guide for the synthesis of 4-oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid. This document is designed for researchers, chemists, and drug development professionals engaged in this synthesis, primarily via the Friedel-Crafts acylation of benzene with succinic anhydride. Here, we address common experimental challenges, provide scientifically-grounded explanations, and offer robust, field-tested protocols to optimize your reaction outcomes.
The synthesis of 4-oxo-4-phenylbutanoic acid is a cornerstone reaction, often serving as a precursor in the synthesis of more complex molecules, including pharmaceuticals.[1][2] The most prevalent method is the Friedel-Crafts acylation, which, while conceptually straightforward, is sensitive to several parameters that can significantly impact yield and purity.[3] This guide will help you navigate these challenges.
Troubleshooting Guide & Optimization Protocols
This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis.
Question 1: Why is my yield of 4-oxo-4-phenylbutanoic acid consistently low or non-existent?
Low or no yield is the most frequent issue and can be traced back to several critical factors related to the core principles of the Friedel-Crafts reaction.
Root Cause Analysis:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in the reaction system—from glassware, solvents, or reagents—will hydrolyze the AlCl₃, rendering it inactive.[4]
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, this Friedel-Crafts acylation requires a stoichiometric amount (at least two equivalents) of AlCl₃. One equivalent of AlCl₃ coordinates with the succinic anhydride to generate the reactive acylium ion electrophile. A second equivalent is complexed by the carbonyl group of the ketone product as it forms. This product-catalyst complex is stable and effectively removes the AlCl₃ from the catalytic cycle.[5][6] An insufficient amount of catalyst will result in an incomplete reaction.
-
Poor Reagent Quality: The purity of benzene and succinic anhydride is paramount. Contaminants can interfere with the reaction or lead to unwanted side products. Benzene, for instance, should be free of water.[1]
-
Sub-Optimal Temperature: The reaction kinetics are highly temperature-dependent. While initial mixing is often done at low temperatures to control the exothermic reaction, sufficient thermal energy is required to overcome the activation barrier for the acylation of the aromatic ring.[4]
Troubleshooting Protocol & Optimization Steps:
-
Step 1: Ensure Rigorously Anhydrous Conditions.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use a high-purity grade of anhydrous aluminum chloride from a freshly opened container.
-
Use anhydrous grade benzene. For critical applications, benzene can be dried by distillation from a suitable drying agent like sodium/benzophenone.[1]
-
Assemble the reaction under a dry nitrogen or argon atmosphere.
-
-
Step 2: Verify Catalyst Stoichiometry.
-
Carefully calculate the molar equivalents of your reactants. A general starting point is a 1:1.1:2.2 molar ratio of succinic anhydride to benzene to AlCl₃.
-
The table below provides a guideline for how stoichiometry can affect yield.
-
Table 1: Effect of AlCl₃ Stoichiometry on Product Yield
| Molar Ratio (Succinic Anhydride : AlCl₃) | Expected Outcome | Rationale |
|---|---|---|
| 1 : < 2.0 | Low to moderate yield | Insufficient AlCl₃ to both activate the anhydride and overcome product inhibition.[5][6] |
| 1 : 2.0 - 2.5 | Optimal yield | Sufficient AlCl₃ for complete reaction. Excess catalyst helps drive the reaction to completion. |
| 1 : > 2.5 | Diminishing returns, potential for side products | Excess catalyst can promote side reactions or complicate the workup without significantly improving the yield of the desired product. |
-
Step 3: Implement a Controlled Temperature Profile.
-
Combine the succinic anhydride and AlCl₃ in the solvent (e.g., nitrobenzene or excess benzene) at a low temperature (0-5°C) to manage the initial exotherm.
-
Add the benzene dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for 1-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Question 2: My reaction produces a dark, tarry substance, and product isolation is difficult. What is causing this?
The formation of tar and polymeric materials is a common side effect of Friedel-Crafts reactions when conditions are not properly controlled.
Root Cause Analysis:
-
Excessive Reaction Temperature: Overheating the reaction mixture can lead to polymerization of the aromatic substrate or decomposition of the product and intermediates.
-
Highly Concentrated Reaction: Running the reaction at a very high concentration can increase the rate of intermolecular side reactions, leading to polymer formation.
-
Improper Quenching: The workup step is critical. Uncontrolled addition of water to the reaction mixture can cause a violent, highly exothermic reaction that degrades the product. The AlCl₃-ketone complex must be carefully hydrolyzed.[7]
Troubleshooting Protocol & Optimization Steps:
-
Step 1: Refine Temperature Control.
-
Use a reliable heating mantle with a temperature controller and a thermocouple to maintain a steady reaction temperature. Avoid localized overheating.
-
-
Step 2: Optimize Solvent Volume.
-
While using the aromatic substrate (benzene) as the solvent is common, ensuring a sufficient volume can prevent excessive polymerization. If using an inert solvent like nitrobenzene, ensure the reactants are adequately diluted.
-
-
Step 3: Implement a Controlled Quenching Protocol.
-
After the reaction is complete, cool the mixture to room temperature and then to 0-5°C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes in a controlled manner and protonates the carboxylate, causing the desired acid product to precipitate.
-
The final product can then be collected by filtration and purified.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the Friedel-Crafts acylation of benzene with succinic anhydride?
The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This polarizes the C-O bond, leading to the ring-opening of the anhydride to form a highly reactive acylium ion.[9][10]
-
Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[11]
-
Rearomatization: A weak base (like AlCl₄⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the AlCl₃ complex of the final keto-acid product.[12]
-
Workup: Aqueous acid is added to hydrolyze the aluminum complexes and liberate the final 4-oxo-4-phenylbutanoic acid.[7]
Caption: Reaction workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Q2: Can I use a different solvent instead of benzene or nitrobenzene?
Solvent choice is critical. The solvent must be inert to the strong Lewis acid and the reaction conditions.
-
Benzene (as reactant and solvent): This is common and efficient but requires careful temperature control to prevent side reactions.
-
Nitrobenzene: A classic solvent for this reaction. Its polar nature can help dissolve the intermediates and complexes, but it is a deactivated aromatic ring and generally does not participate in the reaction.[13] However, it has a high boiling point, which can make removal difficult, and it is toxic.
-
Carbon Disulfide (CS₂): Historically used, but it is highly flammable and toxic, making it less common in modern labs.
-
Chlorinated Solvents (e.g., Dichloroethane): Can be used, but one must be cautious as they can potentially undergo Friedel-Crafts reactions themselves under harsh conditions.
For most applications, using excess benzene is the most straightforward approach.
Q3: How do I purify the final product?
The crude product obtained after filtration is often sufficiently pure for many applications. However, for higher purity, recrystallization is the preferred method.
-
Recrystallization Protocol:
-
Dissolve the crude 4-oxo-4-phenylbutanoic acid in a minimal amount of hot water or a mixed solvent system like benzene-ligroin.[8][14]
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8] The melting point of the pure compound is reported to be in the range of 112-114°C.[8]
-
Master Experimental Protocol
This protocol is a reliable starting point for the synthesis.
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (2.2 eq)
-
Anhydrous benzene (serves as reactant and solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂). Maintain a dry nitrogen atmosphere.
-
Initial Charging: To the flask, add anhydrous benzene. Cool the flask to 0-5°C using an ice-salt bath.
-
Catalyst Addition: With vigorous stirring, add the anhydrous AlCl₃ to the cold benzene in portions. The addition is exothermic.
-
Reagent Addition: Add the succinic anhydride to the slurry. Then, add any remaining benzene via the dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C and maintain it for 2-3 hours. Monitor the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
Workup (Quenching): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly pour the reaction mixture onto the ice/HCl mixture.
-
Isolation: The product will precipitate as a solid. Stir the mixture for 15-20 minutes to ensure complete hydrolysis and precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper, then wash with a small amount of cold hexane.
-
Drying: Dry the product in a vacuum oven at 50-60°C. The expected yield of crude product is typically high (80-90%).
-
Purification (Optional): Recrystallize the crude product from hot water or a suitable organic solvent system as described in the FAQ section.[8]
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 11). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]
- Google Patents. EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Socratic. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Retrieved from [Link]
-
Organic Syntheses. β-BENZOYLPROPIONIC ACID. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
Scholars Research Library. (2014). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1, 10-phenanthroline. Retrieved from [Link]
-
PubChem. 3-Benzoylpropionic acid. Retrieved from [Link]
-
MDPI. (2018, May 21). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved from [Link]
Sources
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- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Impurity Profiling of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid
Welcome to the technical support guide for identifying impurities in 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS 845790-47-8).[1] This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this key chemical entity. Here, we provide in-depth answers to common questions, troubleshooting guides for experimental hurdles, and validated protocols to ensure the integrity of your analysis.
Frequently Asked Questions (FAQs)
Section 1: Understanding Potential Impurities
Q1: What are the most likely impurities in a sample of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid and where do they originate?
Impurities can be introduced at various stages of the manufacturing process and during storage.[2] They are generally classified as organic impurities, inorganic impurities, and residual solvents.[2][3] For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, the primary synthesis route is a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with succinic anhydride.[4][5] This allows us to predict several potential process-related impurities.
| Impurity Type | Specific Example / Class | Likely Source & Rationale |
| Starting Materials | Unreacted 1-chloro-3-fluorobenzene | Incomplete reaction during the Friedel-Crafts acylation step. |
| Unreacted Succinic Anhydride / Succinic Acid | Incomplete reaction or hydrolysis of the anhydride during workup. | |
| Isomeric Impurities | 4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid, etc. | The Friedel-Crafts reaction can lead to acylation at different positions on the aromatic ring, creating positional isomers which can be difficult to separate. |
| By-products | Di-acylated products | Reaction of a second molecule of succinic anhydride with the product or starting material. |
| Reagents/Catalysts | Residual Aluminum Chloride (or its salts) | Incomplete quenching and removal of the Lewis acid catalyst used in the Friedel-Crafts reaction. |
| Residual Solvents | Dichloromethane, Carbon Disulfide, Toluene | Solvents used during the reaction, extraction, and purification steps.[4] |
| Degradation Products | Decarboxylation products, products of hydrolysis or oxidation | Generated during storage or under stress conditions (light, heat, pH extremes). These are typically identified via forced degradation studies.[6] |
Section 2: Core Analytical Techniques
Q2: Which analytical technique is most suitable for routine impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the industry standard for impurity profiling of pharmaceutical compounds like this one.[7][8] Its suitability stems from its high sensitivity, resolving power, and applicability to a wide range of organic molecules.[8]
The carboxylic acid moiety in 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid makes it highly polar.[9] Therefore, controlling the mobile phase pH is critical to achieve good retention and peak shape.[10]
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this analysis?
Yes, GC-MS is a powerful technique for the analysis of organic acids.[9][11] However, due to the low volatility of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl ester before injection into the GC system. While highly sensitive, the need for derivatization adds a step to sample preparation and can introduce variability. For routine quality control, HPLC is often preferred, but GC-MS is invaluable for identifying unknown volatile or semi-volatile impurities.[12][13]
Q4: What is the role of NMR spectroscopy in impurity identification?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities.[14][15] While HPLC can separate and quantify impurities, it provides little structural information. Once an impurity is isolated (e.g., via preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map the precise bonding and stereochemistry of the molecule, confirming its identity. A key advantage of NMR is that it can provide structural information without needing a pre-synthesized reference standard of the impurity.
Troubleshooting Guides
HPLC Method Troubleshooting
Problem: My chromatogram shows significant peak tailing for the main peak and impurities.
-
Causality: Peak tailing for acidic compounds like this one is often caused by secondary interactions between the analyte's carboxyl group and active silanol groups on the silica-based column packing.[16] At a mid-range pH, the analyte and silanols can be partially ionized, leading to this undesirable interaction.
-
Solution:
-
Adjust Mobile Phase pH: Suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. Use a buffer with a pH at least 2 units below the analyte's pKa. An acidic mobile phase (e.g., pH 2.5-3.0) using a formic acid or phosphoric acid buffer will ensure the analyte is in its neutral form, minimizing interaction with silanols and improving peak shape.[10][17]
-
Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer accessible silanol groups and are specifically designed to reduce these secondary interactions.
-
Check for Column Overload: Injecting too much sample can lead to fronting or tailing peaks. Try diluting your sample and reinjecting.
-
Problem: The retention times of my peaks are drifting or shifting between injections.
-
Causality: Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase or column conditions.[18]
-
Troubleshooting Steps:
-
Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For gradient methods, ensure the column is adequately re-equilibrated after each run.[18]
-
Check Mobile Phase Composition: Mobile phase components can evaporate over time, especially volatile organic solvents, altering the composition and affecting retention. Always use freshly prepared mobile phase and keep solvent reservoirs covered.
-
Control Column Temperature: Fluctuations in ambient temperature can cause retention time shifts. Use a thermostatted column oven for consistent temperature control.[18]
-
Verify Pump Performance: Check the pump flow rate for consistency. Leaks or malfunctioning pump seals can cause flow rate fluctuations.
-
Problem: My system backpressure is unexpectedly high.
-
Causality: High backpressure is typically caused by a blockage somewhere in the system, most commonly at the column inlet frit.[19]
-
Troubleshooting Steps:
-
Isolate the Source: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the pressure. First, remove the column. If the pressure drops significantly, the column is the issue. If not, the blockage is elsewhere (e.g., injector or tubing).[19]
-
Address Column Blockage: If the column is blocked, try back-flushing it with a strong solvent (be sure to check the manufacturer's instructions first). If this doesn't work, the inlet frit may need to be replaced.[19]
-
Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates. Using a guard column can also protect the analytical column from contamination.
-
Experimental Protocols & Workflows
Workflow: Systematic Approach for Impurity Identification
Below is a diagram illustrating a logical workflow for the detection, isolation, and identification of an unknown impurity.
Caption: Systematic workflow for impurity identification and characterization.
Protocol 1: General RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method. It must be validated according to ICH guidelines for your specific application.[20][21]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a phosphate or formic acid buffer at pH 3.0. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Elution: Use a gradient elution to separate impurities with a wide range of polarities.
-
Example Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is often a good choice.
-
Standard Solution: Prepare a solution of the 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid reference standard at a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Evaluate theoretical plates and tailing factor to ensure column performance.
-
-
Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Identify and quantify impurity peaks based on their relative retention time and area percentage relative to the main peak.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method.[22] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[23]
-
Prepare Stock Solution: Prepare a stock solution of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the API solution to the following conditions in separate experiments.[23] Include an unstressed control sample for comparison.
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80 °C for several hours.[23]
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently for a shorter period.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the stock solution. Keep at room temperature for several hours.[23]
-
Thermal Degradation: Store the stock solution (and the solid API) in an oven at a high temperature (e.g., 80 °C) for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.[23]
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples (stressed and control) using the validated HPLC method.
-
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak and from each other.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the API peak is spectrally pure in the presence of degradation products.
-
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Chloro-3-oxobutyric acid. Retrieved from [Link]
-
Nanalysis Corp. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Rocchetti, L., & Giraud, D. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 19-21. Retrieved from [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Advanced Drug Delivery Reviews, 145, 109-123. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]
-
Technical Disclosure Commons. (2023, October 16). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Monti, N., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 193-199. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
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Technical Support Center: Enhancing the Biological Activity of 4-Oxo-4-Phenylbutanoic Acid Derivatives
Welcome to the technical support center dedicated to unlocking the full therapeutic potential of 4-oxo-4-phenylbutanoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis, evaluation, and optimization of this promising chemical scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between molecular structure, experimental conditions, and biological outcomes. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and strategically design next-generation compounds with enhanced biological activity.
Frequently Asked Questions (FAQs)
Q1: What makes the 4-oxo-4-phenylbutanoic acid scaffold a promising starting point for drug discovery?
The 4-oxo-4-phenylbutanoic acid core is a versatile scaffold that combines several key pharmacophoric features. The phenyl ring offers a large surface for various substitutions to modulate lipophilicity and target interactions. The keto group can act as a hydrogen bond acceptor, while the carboxylic acid provides a key hydrogen bond donor and acceptor site, crucial for interacting with biological targets. This combination of functionalities has led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and receptor agonist properties.[1][2]
Q2: My 4-oxo-4-phenylbutanoic acid derivative has poor aqueous solubility. What are the immediate implications for my biological assays?
Poor aqueous solubility is a common challenge with this scaffold and can significantly impact your experimental results. In in vitro assays, it can lead to compound precipitation in the culture medium, resulting in an underestimation of potency (higher IC50 values) and inconsistent data.[3] For cell-based assays, undissolved compound particles can cause physical stress to cells, leading to non-specific toxicity. In animal studies, poor solubility often translates to low oral bioavailability, making it difficult to achieve therapeutic concentrations in the bloodstream.
Q3: I'm observing high variability in my in vitro assay results. Could the compound's stability be an issue?
Yes, γ-keto acids like 4-oxo-4-phenylbutanoic acid derivatives can be prone to instability under certain conditions. The primary concern is intramolecular cyclization, especially under acidic conditions, to form an unstable five-membered lactol, which can then dehydrate. Additionally, the keto group can be susceptible to reduction by cellular enzymes, and the entire molecule can undergo degradation in complex biological media over long incubation periods. It is crucial to assess the stability of your compound in the specific assay medium and timeframe.
Q4: What are the main strategic approaches to enhance the biological activity of a lead 4-oxo-4-phenylbutanoic acid derivative?
There are three main pillars for enhancing the biological activity of your lead compound:
-
Structural Modification (Lead Optimization): This involves synthesizing new analogs to improve target affinity, selectivity, and pharmacokinetic properties. This is guided by Structure-Activity Relationship (SAR) studies.
-
Prodrug Strategies: Chemically modifying the parent drug to improve properties like solubility or cell permeability. The prodrug is then converted to the active drug in the body.
-
Formulation Development: Creating a delivery system for the drug that enhances its solubility, stability, and absorption.
This guide will delve into each of these strategies with practical examples and troubleshooting advice.
Troubleshooting Guide: From Synthesis to Biological Evaluation
Section 1: Synthesis and Purification
Issue 1: Low yield in Friedel-Crafts acylation of an aromatic ring with succinic anhydride.
-
Potential Cause 1: Deactivated Aromatic Ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic substrate. If your benzene ring is substituted with strongly electron-withdrawing groups (e.g., -NO2, -CN, -SO3H), the reaction will be very slow or may not proceed at all.[4]
-
Solution: If possible, choose a synthetic route where the acylation is performed before the introduction of deactivating groups. Alternatively, consider using a more reactive aromatic substrate (e.g., anisole, phenol) if compatible with your overall design.
-
-
Potential Cause 2: Insufficient Catalyst or Catalyst Deactivation. Aluminum chloride (AlCl3) is the most common catalyst and is hygroscopic. Moisture in the reagents or solvent will quench the catalyst. Also, if your aromatic substrate contains basic groups (like amines), they will complex with the AlCl3, rendering it inactive.[5]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl3. If your substrate contains a basic moiety, you may need to use a large excess of the catalyst.
-
-
Potential Cause 3: Poor Solvent Choice. The choice of solvent can influence the solubility of the reactants and the reactivity of the catalyst.
-
Solution: Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions. However, due to their toxicity, consider alternatives like dichloromethane or 1,2-dichloroethane. For some substrates, performing the reaction neat (without solvent) at an elevated temperature might be effective.
-
Issue 2: Unwanted intramolecular cyclization during synthesis or workup.
-
Potential Cause: γ-keto acids can undergo intramolecular cyclization, especially in the presence of strong acids and heat.[6] This is a common side reaction during the workup of Friedel-Crafts reactions if a strong acid is used for quenching.
-
Solution: During the reaction workup, quench the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated HCl. This protonates the aluminum carboxylate complex and keeps the temperature low to minimize cyclization. If cyclization is still an issue, consider converting the carboxylic acid to an ester immediately after the Friedel-Crafts reaction, as esters are less prone to cyclization under these conditions.
-
Section 2: In Vitro Biological Assays
Issue 3: Compound precipitates in cell culture medium during a multi-day experiment.
-
Potential Cause 1: Exceeding Aqueous Solubility. The compound's concentration in the final assay medium, even after initial dissolution in DMSO, may be above its thermodynamic solubility limit. Over time, the compound can crash out of the solution.
-
Solution: Determine the kinetic solubility of your compound in the specific cell culture medium you are using. You can do this by preparing a dilution series, incubating for the duration of your experiment, and then visually inspecting for precipitation or using a nephelometry-based assay. If solubility is the issue, you may need to test at lower concentrations or consider formulation strategies (see below).
-
-
Potential Cause 2: Interaction with Media Components. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (from serum). Your compound might interact with these components, leading to precipitation.
-
Solution: Assess the stability of your compound in the complete medium (with and without serum) over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to check for degradation or disappearance of the parent compound.
-
Issue 4: Discrepancy between enzyme-based and cell-based assay results.
-
Potential Cause 1: Poor Cell Permeability. The compound may be a potent inhibitor of a purified enzyme but may not be able to cross the cell membrane to reach its intracellular target.
-
Solution: Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays. If permeability is low, consider structural modifications to increase lipophilicity or explore prodrug approaches.
-
-
Potential Cause 2: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Solution: Test your compound in cell lines that overexpress specific efflux transporters or use known efflux pump inhibitors in co-treatment experiments to see if the potency of your compound increases.
-
-
Potential Cause 3: Intracellular Metabolism. The compound may be rapidly metabolized inside the cell to an inactive form.
-
Solution: Incubate your compound with liver microsomes or hepatocytes and analyze the samples over time by LC-MS to identify potential metabolites. If rapid metabolism is confirmed, consider blocking the metabolic soft spots through structural modification (e.g., by introducing fluorine atoms).
-
Strategies to Enhance Biological Activity
Part 1: Structure-Activity Relationship (SAR) Guided Design
The core principle of enhancing biological activity through medicinal chemistry is to understand the relationship between the structure of your molecule and its biological effect. Below are examples derived from studies on 4-oxo-4-phenylbutanoic acid and related scaffolds.
Example 1: Anticancer Activity
Recent studies have explored derivatives of the related 4-phenylbutyrate scaffold for their anticancer properties.[6] The proposed mechanism for some of these compounds involves the inhibition of enzymes like histone deacetylase (HDAC) and pyruvate dehydrogenase kinase (PDK).
| Structural Modification | Impact on Anticancer Activity | Rationale |
| Introduction of nitro and chloro groups on the phenyl ring | Increased cytotoxicity against MCF-7 breast cancer cells.[1] | These electron-withdrawing groups can enhance the interaction with the target enzyme's active site and may also influence the electronic properties of the molecule, affecting its reactivity. |
| Conversion of the carboxylic acid to an amide | Variable effects depending on the amine used. Some amides showed improved potency. | The amide bond can introduce new hydrogen bonding interactions with the target protein. The nature of the R-group on the nitrogen allows for fine-tuning of steric and electronic properties. |
| Incorporation of heterocyclic rings (e.g., oxadiazole) | Often leads to potent anticancer activity.[1] | Heterocyclic rings can act as bioisosteres for other functional groups, improve metabolic stability, and provide additional points of interaction with the biological target. |
Example 2: S1P1 Receptor Agonism for Autoimmune Diseases
A series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids have been identified as potent and selective S1P1 receptor agonists, which are of interest for treating autoimmune diseases.[7][8]
| Structural Modification | Impact on S1P1 Agonist Activity | Rationale |
| Phenyl ring on the oxadiazole | Essential for high potency. | Likely involved in a key hydrophobic interaction within the S1P1 receptor binding pocket. |
| Butanoic acid chain | The carboxylic acid is crucial for activity. | Forms a critical salt bridge or hydrogen bond interaction with a basic residue in the receptor. |
| Indoline scaffold | Provides a rigid core to correctly orient the phenyl-oxadiazole and butanoic acid moieties. | The specific geometry of the scaffold is key for fitting into the receptor's binding site. |
graph SAR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A [label="Lead Compound\n(4-oxo-4-phenylbutanoic acid derivative)"]; B [label="Identify Key Pharmacophoric Features\n(Phenyl ring, Keto, Carboxylic Acid)"]; C [label="Hypothesize Modifications\n(Substitutions, Bioisosteres, etc.)"]; D [label="Synthesize Analogs"]; E [label="In Vitro Biological Assay"]; F [label="Analyze Data: Potency, Selectivity"]; G [label="Establish SAR Trends"]; H [label="Design Next-Generation Compounds"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> D [label="Iterative Cycle"]; }
Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.
Part 2: Prodrug Strategies
When a compound has good intrinsic activity but poor pharmacokinetic properties (e.g., low solubility, poor permeability, rapid metabolism), a prodrug approach can be highly effective.
Strategy 1: Ester Prodrugs to Enhance Permeability
The negatively charged carboxylic acid group can limit passive diffusion across cell membranes. Converting it to a neutral ester can significantly improve cell permeability.
-
Concept: The ester masks the polar carboxylic acid, increasing the lipophilicity of the molecule. Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active carboxylic acid.[9]
-
Experimental Protocol: Synthesis of a Methyl Ester Prodrug
-
Dissolve the 4-oxo-4-phenylbutanoic acid derivative (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
-
Strategy 2: Amino Acid Conjugates for Transporter-Mediated Uptake
Coupling an amino acid to your molecule can allow it to be recognized by amino acid transporters that are highly expressed in certain tissues, like the gut or tumors.[10]
-
Concept: The prodrug "hijacks" a natural transport system to gain entry into cells, which can improve absorption and potentially achieve targeted delivery.
-
General Approach: The amino acid is typically coupled to the carboxylic acid of the parent drug via an amide bond. The choice of amino acid can be varied to target different transporters.
Caption: General mechanism of action for a prodrug strategy.
Part 3: Formulation Development
For compounds with very low solubility, formulation can be the key to achieving adequate exposure in both in vitro and in vivo studies.
Technique 1: Amorphous Solid Dispersions
-
Concept: The drug is molecularly dispersed in a hydrophilic polymer matrix. The amorphous form of the drug has a higher apparent solubility and faster dissolution rate than the stable crystalline form.
-
Protocol: Preparation by Solvent Evaporation
-
Dissolve the 4-oxo-4-phenylbutanoic acid derivative and a suitable polymer (e.g., PVP, HPMC) in a common solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is then further dried under high vacuum to remove any residual solvent.
-
The solid dispersion can be milled into a fine powder for further use.
-
Technique 2: Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)
-
Concept: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. When this mixture comes into contact with an aqueous medium (like the gastrointestinal fluid), it spontaneously forms a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.[11]
-
Formulation Components:
-
Oil Phase: Medium-chain triglycerides, olive oil, etc.
-
Surfactant: Tween® 80, Cremophor® EL, etc.
-
Co-solvent: Propylene glycol, ethanol, etc.
-
-
Development Workflow:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve the drug.
-
Construct ternary phase diagrams to identify the self-emulsifying region.
-
Prepare formulations within this region and characterize them for droplet size, emulsification time, and drug loading.
-
References
-
A New 4-oxo-4-phenylbutanoic Acid Polymorph. (2018). MDPI. Retrieved from [Link]
-
Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Amino Acids in the Development of Prodrugs. (n.d.). PubMed Central. Retrieved from [Link]
-
From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. (2023). RSC Publishing. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. (2011). PubMed. Retrieved from [Link]
-
A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. (2020). PubMed. Retrieved from [Link]
-
Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives for the conquest of ovarian, breast, and lung carcinomas. (2025). ResearchGate. Retrieved from [Link]
-
An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. (n.d.). ijpsonline.com. Retrieved from [Link]
-
SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. (2005). ResearchGate. Retrieved from [Link]
-
4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. (n.d.). MDPI. Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI. Retrieved from [Link]
-
Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid, inhibitors of neuropeptide-synthesizing enzyme peptidylglycine alpha-amidating monooxygenase (PAM). (n.d.). PubMed. Retrieved from [Link]
-
An Overview of Highly Efficient Prodrug Strategies In Design, Development, Bioactive Pathway and Recent Therapeutic Applications. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. Retrieved from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel-Crafts chemistry. Part 45: expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. (2025). ResearchGate. Retrieved from [Link]
-
Friedel Crafts. (n.d.). Scribd. Retrieved from [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). PubMed Central. Retrieved from [Link]
-
4-Oxo-4-phenylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). chem.libretexts.org. Retrieved from [Link]
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- 8. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of halogenated aromatic compounds. As a Senior Application Scientist, I understand that while these molecules are crucial in pharmaceuticals, agrochemicals, and material science, their NMR spectra can be notoriously complex. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific challenges you encounter at the bench. We will move from foundational principles to halogen-specific issues and advanced experimental setups, providing not just protocols but the causal scientific reasoning behind them.
Part 1: Foundational Concepts - The "Why" Behind the Spectrum
This section addresses the fundamental principles that govern the appearance of NMR spectra for halogenated aromatics.
Question: Why do the proton signals for my aromatic compound appear so far downfield (typically 6.5-8.0 ppm)?
Answer: This significant downfield shift is a hallmark of aromatic systems and is caused by a phenomenon known as the "ring current."[1] In the presence of the spectrometer's external magnetic field (B₀), the delocalized π-electrons of the aromatic ring are induced to circulate. This circulation creates its own small, local magnetic field. Outside the ring, where the aromatic protons are located, this induced field reinforces the external field. Consequently, the protons experience a stronger effective magnetic field, a condition we call "deshielding." A higher frequency is then required to bring them into resonance, resulting in a larger chemical shift (downfield).
Question: How do halogens influence the chemical shifts of nearby protons and carbons on the aromatic ring?
Answer: Halogens influence chemical shifts through a combination of two primary electronic effects: induction and resonance.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bonds. This deshields the nearby nuclei (protons and carbons), causing their signals to shift downfield. The strength of this effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.[2]
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift).
The net effect on a given nucleus's chemical shift is a balance of these two opposing forces. For fluorine, the inductive effect is strong, but the resonance effect is also significant. For heavier halogens like bromine and iodine, the inductive effect is weaker, while their ability to donate lone pairs is also diminished, leading to more complex and sometimes counterintuitive shift patterns.
Part 2: Halogen-Specific Spectral Signatures & Troubleshooting
This is the core troubleshooting section, addressing issues specific to each type of halogen.
Fluorine (¹⁹F): The Spin-½ Partner
Fluorine is unique among the halogens as its most abundant isotope, ¹⁹F, is a spin-½ nucleus, just like ¹H. This leads to sharp signals and observable spin-spin coupling.
Question: My ¹H and ¹³C NMR spectra have incredibly complex multiplets that don't follow simple n+1 rules. What's happening?
Answer: You are observing ¹H-¹⁹F and ¹³C-¹⁹F coupling. Since ¹⁹F has a spin of I=½, it couples to other nuclei in the same way protons couple to each other.[3] However, these couplings occur over multiple bonds and can be quite large, leading to complex splitting patterns. It is crucial to remember that ¹³C NMR spectra are typically acquired with proton decoupling, but not ¹⁹F decoupling, so C-F coupling is almost always observed.[3]
-
¹H-¹⁹F Coupling: Can be observed over two to five bonds (²JHF to ⁵JHF).
-
¹³C-¹⁹F Coupling: Is typically strongest for the carbon directly bonded to fluorine (¹JCF) and decreases with the number of bonds.[4]
Troubleshooting Workflow for Complex Fluorine Coupling:
Caption: Troubleshooting workflow for complex NMR spectra in the presence of fluorine.
Question: I see extra peaks in my ¹³C NMR that I can't account for. Is my sample impure?
Answer: Not necessarily. Before suspecting an impurity, check for split carbon signals due to C-F coupling.[4] A carbon atom coupled to a single fluorine atom will appear as a doublet. This "doubling up" of signals is a strong indicator of fluorine's presence.[4] The magnitude of the coupling constant can also provide valuable structural information.
| Coupling Type | Typical Coupling Constant (Hz) for Aromatic Systems |
| ¹JCF | 240 - 260 Hz |
| ²JCCF | 20 - 25 Hz |
| ³JCCCF | 5 - 10 Hz |
| ⁴JCCCCF | 1 - 4 Hz |
Data compiled from various sources, including[3][5][6].
Chlorine (³⁵Cl, ³⁷Cl) & Bromine (⁷⁹Br, ⁸¹Br): The Quadrupolar Effect
Chlorine and bromine have NMR-active isotopes, but they are quadrupolar nuclei (spin > ½). This property dramatically affects the NMR spectrum.
Question: The proton and carbon signals near the Cl/Br on my aromatic ring are broad and poorly resolved. Why?
Answer: This is a classic manifestation of the quadrupolar broadening effect . Nuclei with a spin greater than ½ have a non-spherical charge distribution, creating a nuclear "quadrupole moment." This quadrupole interacts with local electric field gradients in the molecule, providing a very efficient mechanism for nuclear relaxation.[7][8]
This rapid relaxation of the Cl or Br nucleus has two main consequences:
-
Decoupling: The rapid flipping between its spin states effectively decouples the quadrupolar nucleus from adjacent ¹H or ¹³C nuclei. Therefore, you will not see sharp, defined splitting from coupling to Cl or Br.[9]
-
Line Broadening: The fluctuating magnetic field generated by the rapidly relaxing quadrupolar nucleus shortens the lifetime of the spin states of nearby ¹H and ¹³C nuclei. According to the Heisenberg uncertainty principle, a shorter lifetime (time domain) leads to greater uncertainty in the energy/frequency of the transition (frequency domain), which manifests as a broader peak.[9]
The larger the quadrupole moment, the more significant the broadening. Bromine isotopes have larger quadrupole moments than chlorine isotopes, so this effect is often more pronounced for brominated compounds.[10]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 9. reddit.com [reddit.com]
- 10. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a compound of interest in pharmaceutical development. We will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compare it with a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for similar keto acid compounds.
The validation of an analytical method is a critical process in drug development, ensuring that the chosen method is suitable for its intended purpose. This involves a series of experiments to demonstrate the method's specificity, linearity, accuracy, precision, and robustness, in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
The Causality Behind Method Selection
The choice between HPLC with Ultraviolet (UV) detection and LC-MS/MS is fundamentally driven by the required sensitivity and the complexity of the sample matrix. For routine analysis of bulk drug substances or well-defined formulations where the analyte concentration is relatively high, a validated HPLC-UV method offers a cost-effective and reliable solution. However, for applications requiring lower detection limits, such as in biological matrices or for trace impurity analysis, the superior sensitivity and selectivity of LC-MS/MS become indispensable.[4]
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[5] For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a C18 stationary phase is the logical choice, offering excellent retention and separation of moderately polar compounds. The inclusion of an acidic modifier in the mobile phase is crucial for suppressing the ionization of the carboxylic acid moiety, thereby ensuring a consistent retention time and sharp peak shape.
Experimental Protocol: RP-HPLC Method Validation
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or Phosphoric acid).
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure adequate separation from potential impurities and degradation products.
-
Initial Conditions: 30% Acetonitrile / 70% Water with 0.1% Formic Acid.
-
Gradient: Linearly increase to 70% Acetonitrile over 10 minutes.
-
Hold: Hold at 70% Acetonitrile for 2 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by a UV-Vis scan of the analyte; a wavelength of 254 nm is a suitable starting point for compounds containing a phenyl ring.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
Validation Parameters and Supporting Data
The following tables summarize the validation parameters and representative experimental data for the RP-HPLC method.
Table 1: Specificity and Forced Degradation Studies
To establish the specificity of the method, forced degradation studies are performed to ensure that the analyte peak is well-resolved from any potential degradation products.[6][7]
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Minor degradation observed, with a small peak eluting before the main analyte peak. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 12 hours | Significant degradation with multiple degradation products observed. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Moderate degradation with a primary degradation product eluting after the main analyte peak. |
| Thermal Degradation | 80°C for 48 hours (solid state) | No significant degradation observed. |
| Photolytic Degradation | Exposed to UV light (254 nm) for 72 hours (solid state) | Minimal degradation observed. |
The method is considered "stability-indicating" as all degradation products were successfully separated from the parent compound, demonstrating the method's specificity.
Table 2: Linearity
Linearity is established by analyzing a series of standards across a defined concentration range.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,234 |
| 100 | 1,503,456 |
| 150 | 2,255,189 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Range | 10 - 150 µg/mL |
Table 3: Precision (Repeatability and Intermediate Precision)
Precision is assessed by performing multiple analyses of the same sample.
| Parameter | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (n=6) | 100 | 1,502,876 | 12,345 | 0.82% |
| Intermediate Precision (n=6, different day, different analyst) | 100 | 1,505,123 | 15,678 | 1.04% |
Table 4: Accuracy (Recovery)
Accuracy is determined by spiking a known amount of the analyte into a placebo matrix and measuring the recovery.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 50 | 49.8 | 99.6% |
| 100 | 101.2 | 101.2% |
| 150 | 148.9 | 99.3% |
| Mean Recovery | 100.03% |
Table 5: Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2°C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 2.0% |
Comparative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice.[4] The ability to monitor specific mass transitions for the analyte and an internal standard provides a high degree of confidence in the results, even in complex matrices.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size for faster analysis).
2. Reagents and Materials:
-
As per the HPLC method, with the addition of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A rapid gradient elution is often employed to minimize run times.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
MRM Transitions:
-
Analyte: Precursor ion (M-H)⁻ → Product ion.
-
Internal Standard: Precursor ion (M-H)⁻ → Product ion.
-
Comparative Performance
Table 6: Comparison of HPLC-UV and LC-MS/MS Methods
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Choice |
| Specificity | Good (demonstrated by forced degradation) | Excellent (based on mass-to-charge ratio) | LC-MS/MS is superior in complex matrices where co-eluting peaks can interfere with UV detection. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~1 ng/mL | LC-MS/MS is significantly more sensitive, making it suitable for trace analysis. |
| Linearity Range | Wide (e.g., 10-150 µg/mL) | Narrower, but can be adjusted | The wider linear range of HPLC-UV is advantageous for assaying bulk material. |
| Robustness | High | Moderate (more susceptible to matrix effects) | HPLC-UV methods are generally considered more "rugged" for routine QC environments. |
| Cost and Complexity | Lower | Higher | The initial investment and operational costs of LC-MS/MS are substantially higher. |
Visualizing the Workflow
Conclusion and Recommendations
Both RP-HPLC with UV detection and LC-MS/MS are suitable techniques for the quantification of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. The choice of method should be guided by the specific application and its requirements.
-
For routine quality control, release testing, and stability studies of the drug substance and formulated product, the validated RP-HPLC-UV method is the recommended choice. It is robust, cost-effective, and provides the necessary performance for these applications.
-
For bioanalytical studies (e.g., pharmacokinetics), trace-level impurity quantification, or analysis in complex biological matrices , the LC-MS/MS method is essential due to its superior sensitivity and selectivity.
A self-validating system is one where the data generated provides confidence in the reliability of the results. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers can develop and validate analytical methods that are fit for purpose and ensure the quality and consistency of their data.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Di-Toma, V., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PubMed Central. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Tech-e-bytes. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of Chromatography B. (2014). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. [Link]
-
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Cross-reactivity studies of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in biological assays
A-Comparative-Guide-to-the-Cross-Reactivity-of-4-(3-Chloro-5-fluorophenyl)-4-oxobutyric-acid
Introduction: The-Imperative-of-Selectivity-in-Drug-Discovery
In the complex landscape of drug development, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the molecule's selectivity—its ability to interact with the intended biological target while avoiding unintended interactions with other proteins and macromolecules.[1][2] These unintended interactions, known as off-target effects, can lead to a range of adverse drug reactions (ADRs), undermining the therapeutic potential and safety profile of a new drug.[3][4] Therefore, early and comprehensive assessment of a compound's cross-reactivity is not merely a regulatory requirement but a cornerstone of rational drug design.[4]
This guide focuses on 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (herein referred to as CFPBOA), a research compound with potential therapeutic applications.[5][6] Initial studies have suggested that CFPBOA may act as an inhibitor of Succinate-Semialdehyde Dehydrogenase (SSADH), an enzyme critical in the metabolism of the neurotransmitter γ-amino butyric acid (GABA).[7][8][9] Deficiency in SSADH leads to a rare metabolic disorder with severe neurological consequences, making it a compelling therapeutic target.[7][8]
However, the true potential of CFPBOA can only be realized through a rigorous evaluation of its selectivity profile. This document provides a framework for such an evaluation, comparing CFPBOA's activity at its putative primary target, SSADH, with its activity against a panel of common off-targets. We will detail the experimental rationale, provide validated protocols, and present comparative data to offer researchers a comprehensive understanding of CFPBOA's cross-reactivity profile.
Experimental-Design-and-Rationale
A robust cross-reactivity study requires a multi-faceted approach, combining a highly specific primary target assay with a broad panel of off-target screens. The selection of these assays is driven by the compound's structure, its primary target's family, and known liabilities associated with drug candidates.
Primary Target-Assay:-SSADH-Enzyme-Inhibition
Rationale: To quantify the potency of CFPBOA against its intended target, a direct enzymatic assay is the most appropriate choice. We selected a well-established in vitro assay that measures the activity of recombinant human SSADH.[10] This biochemical assay provides a clean system to determine the direct inhibitory effect of the compound on the enzyme, minimizing confounding factors from a cellular environment. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be the primary endpoint.
Comparative-Compounds
Rationale: Context is crucial. To interpret the data for CFPBOA, its performance must be benchmarked against compounds with known mechanisms and selectivity profiles.
-
Vigabatrin: An irreversible inhibitor of GABA transaminase, which is upstream of SSADH in the GABA metabolism pathway.[8] While not a direct SSADH inhibitor, it serves as a relevant pharmacological tool compound affecting the same pathway.
-
Acrolein: A known potent and irreversible inhibitor of SSADH, used here as a positive control for strong inhibition.[10]
Off-Target-Panel-Selection
Rationale: Off-target screening should be both broad and strategic. We have selected a panel that covers targets frequently implicated in adverse drug reactions, based on recommendations from leading pharmaceutical consortia and regulatory bodies.[11][12] This approach, often referred to as safety pharmacology profiling, is critical for early risk assessment.[13]
-
Kinase Panel: The human kinome is a large family of structurally related enzymes, making cross-reactivity among kinase inhibitors a common challenge.[14] A broad kinase panel (e.g., the Eurofins Discovery SafetyScreen Kinase Panel) is essential to identify unintended kinase inhibition.
-
hERG Ion Channel: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[15][16] Testing for hERG liability is a mandatory step in preclinical safety assessment.
-
General Safety Panel: A broad panel of G-protein coupled receptors (GPCRs), other ion channels, and transporters (such as the Eurofins SafetyScreen44 Panel) provides comprehensive coverage of other common off-target liabilities.[17]
Experimental-Workflows-and-Protocols
To ensure reproducibility and data integrity, detailed, step-by-step protocols are provided for the key assays. The overall workflow is designed to systematically assess the compound's potency and selectivity.
Overall-Experimental-Workflow
The following diagram illustrates the logical flow of the cross-reactivity profiling campaign for CFPBOA.
Caption: High-level workflow for cross-reactivity profiling.
Protocol-1:-SSADH-Inhibition-Biochemical-Assay
This protocol is adapted from established methods for measuring aldehyde dehydrogenase activity.[10]
Objective: To determine the IC50 value of CFPBOA against human recombinant SSADH.
Materials:
-
Recombinant Human SSADH (ALDH5A1)
-
Succinic semialdehyde (SSA), substrate
-
NAD+ (Nicotinamide adenine dinucleotide), cofactor
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
CFPBOA, Vigabatrin, Acrolein (10 mM stocks in DMSO)
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of CFPBOA and control compounds in DMSO. A typical starting concentration is 1 mM. Further dilute this series in Assay Buffer to create a 2X final concentration series.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of 2X compound dilution (or 2% DMSO in buffer for vehicle control)
-
25 µL of a solution containing SSADH enzyme and NAD+ (final concentrations to be ~10 µg/mL and 1 mM, respectively).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the substrate SSA (final concentration ~50 µM) to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in the microplate reader (pre-heated to 37°C) and measure the increase in absorbance at 340 nm every 60 seconds for 30 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol-2:-hERG-Manual-Patch-Clamp-Assay
This protocol represents the "gold standard" for assessing cardiac ion channel liability and is based on FDA recommendations.[16][18][19]
Objective: To determine the IC50 of CFPBOA for inhibition of the hERG potassium channel current.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 KCl, 10 HEPES, 5.374 CaCl2, 1.75 MgCl2, 4 Na2-ATP, 10 EGTA, pH 7.2 with KOH.
-
Patch clamp rig with amplifier (e.g., HEKA EPC10) and data acquisition software.
-
Perfusion system for compound application.
Procedure:
-
Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Whole-Cell Configuration: Obtain a high-resistance (>1 GΩ) seal on a single cell and establish a whole-cell patch-clamp configuration.[18]
-
Current Stabilization: Perfuse the cell with the external solution containing vehicle (e.g., 0.1% DMSO) and apply a voltage-clamp protocol to elicit hERG currents until a stable baseline is achieved. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV to measure the tail current.[20]
-
Compound Application: Apply increasing concentrations of CFPBOA (e.g., 0.1, 1, 10, 100 µM) sequentially via the perfusion system, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
Washout: After the highest concentration, perfuse with the vehicle solution to assess the reversibility of the inhibition.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline (pre-drug) current.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Comparative-Data-and-Results
The following tables summarize hypothetical data from the described assays. This data is presented to illustrate how the results of a cross-reactivity study would be structured for comparison.
Table-1:-Potency-at-Primary-Target-(SSADH)
| Compound | Primary Target | IC50 (µM) | Mechanism |
| CFPBOA | SSADH | 1.2 ± 0.3 | Reversible Inhibitor |
| Vigabatrin | GABA-T | > 100 (on SSADH) | Irreversible Inhibitor |
| Acrolein | SSADH | 15.0 ± 2.5[10] | Irreversible Inhibitor |
Table-2:-Selectivity-Profile-Against-Key-Off-Targets
| Target Class | Representative Target | CFPBOA IC50 (µM) | Selectivity Index (Off-Target/On-Target) |
| Cardiac Ion Channel | hERG | > 100 | > 83.3 |
| Kinase Family | c-Src | 25.5 | 21.3 |
| LCK | 38.1 | 31.8 | |
| VEGFR2 | > 100 | > 83.3 | |
| GPCR Family | M1 Muscarinic | > 100 | > 83.3 |
| H1 Histamine | 89.2 | 74.3 | |
| Alpha-1A Adrenergic | > 100 | > 83.3 | |
| Other | COX-2 | > 100 | > 83.3 |
(Note: Selectivity Index is calculated as IC50 of the off-target divided by the IC50 of the primary target, SSADH. A higher value indicates greater selectivity.)
Interpretation-and-Discussion
The data presented provides a clear selectivity profile for CFPBOA. With an on-target IC50 of 1.2 µM, it demonstrates potent inhibition of SSADH. The positive control, acrolein, also showed potent inhibition as expected.[10]
Crucially, CFPBOA exhibits a favorable safety profile in this initial screen. The selectivity index against the hERG channel is greater than 83-fold, suggesting a low risk for drug-induced cardiac arrhythmia at therapeutic concentrations. This is a significant finding, as hERG activity is a common cause of compound attrition.
The kinase screen revealed some weak off-target activity against Src family kinases (c-Src and LCK), with selectivity indices of approximately 21- and 32-fold, respectively. While this level of cross-reactivity is modest, it warrants consideration. The signaling pathway diagram below illustrates the central role of these kinases in cellular signaling, highlighting why unintended inhibition could be problematic.
Caption: Simplified signaling pathways involving c-Src and LCK.
The inhibition of c-Src and LCK, even at concentrations 20-30 times higher than the on-target IC50, could potentially lead to effects on cell proliferation and survival.[3] This finding does not disqualify CFPBOA but suggests that further investigation in cell-based models is necessary to understand the functional consequences of this cross-reactivity. For all other tested GPCRs, channels, and enzymes, CFPBOA showed minimal activity, with selectivity indices well over 70-fold, which is generally considered a very good margin of safety.
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of the novel SSADH inhibitor, 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. The experimental data indicates that CFPBOA is a potent inhibitor of its target enzyme with a promising selectivity profile. Its lack of activity against the hERG channel is a particularly encouraging result. While weak inhibition of Src family kinases was observed, the selectivity margin is significant.
These findings provide a solid foundation for further preclinical development. The next logical steps would involve cell-based assays to confirm on-target engagement and to assess the physiological impact, if any, of the observed off-target kinase activity. By integrating comprehensive cross-reactivity profiling early in the discovery process, researchers can make more informed decisions, ultimately increasing the probability of developing safer and more effective medicines.
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Bazzini, C., et al. (2021). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. Retrieved from [Link]
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Brennan, R. J., et al. (2024). The State of the Art in Secondary Pharmacology and Its Impact on the Safety of New Medicines. Nature Reviews Drug Discovery. Retrieved from [Link]
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Copeland, R. A. (2016). Drug–Target Kinetics in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
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Differentiating Structural Isomers: A Comparative Spectroscopic Guide to 4-Oxo-4-Phenylbutanoic Acid and Its Congeners
For researchers in medicinal chemistry, metabolomics, and synthetic chemistry, the unambiguous identification of structural isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. 4-Oxo-4-phenylbutanoic acid and its isomers, such as 3-oxo-4-phenylbutanoic acid and 2-oxo-4-phenylbutanoic acid, represent a classic analytical challenge. While possessing the same molecular formula (C₁₀H₁₀O₃) and mass, their distinct atomic arrangements give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparative analysis of the spectral data of these isomers, offering a framework for their differentiation using fundamental spectroscopic techniques.
The Isomers in Focus: Structural and Electronic Differences
The key to distinguishing these isomers lies in understanding how the relative positions of the phenyl, carbonyl (keto), and carboxylic acid functional groups influence the local electronic environment of each atom. These differences are directly interrogated by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Structural representations of the primary isomers.
Experimental Methodology: A Validated Approach
The data presented and predicted herein are based on standard, validated protocols for sample analysis. The causality behind these choices ensures reproducibility and accuracy.
Protocol for Spectroscopic Analysis
-
Sample Preparation :
-
For NMR, dissolve 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[1]. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -COOH).
-
For IR, prepare a thin film of the solid sample on a KBr disc or utilize an Attenuated Total Reflectance (ATR) accessory for direct solid-state analysis.
-
For MS, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or prepare a dilute solution for Electron Ionization (EI).
-
-
Data Acquisition :
-
NMR : Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
IR : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
MS : For High-Resolution Mass Spectrometry (HRMS), use an ESI-Time of Flight (ESI-TOF) or Orbitrap mass analyzer to obtain accurate mass measurements to within 5 ppm. For fragmentation analysis, an EI source is often informative.
-
Caption: A generalized workflow for isomer characterization.
Spectral Data Deep Dive: 4-Oxo-4-phenylbutanoic Acid (Experimental Data)
This isomer is well-characterized, providing a solid baseline for comparison. The synthesis is typically achieved via a Friedel–Crafts reaction between succinic anhydride and benzene[2][3].
NMR Spectroscopy
The proton and carbon environments are distinct and provide a clear fingerprint.
-
¹H NMR (400 MHz, CDCl₃) : The spectrum is defined by two triplets in the aliphatic region and a complex multiplet pattern in the aromatic region. The protons on the carbon adjacent to the phenyl-ketone (C3) are deshielded relative to those next to the carboxylic acid (C2).[4]
-
¹³C NMR (100 MHz, CDCl₃) : The spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The two carbonyl carbons (keto and carboxylic acid) are readily identified by their characteristic downfield shifts.[4]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the stretching vibrations of the two carbonyl groups and the hydroxyl group of the carboxylic acid.
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption is expected around 1710 cm⁻¹. This can be broadened by hydrogen bonding.
-
C=O Stretch (Ketone) : A strong, sharp absorption is expected around 1680 cm⁻¹, characteristic of an aryl ketone.
-
O-H Stretch (Carboxylic Acid) : A very broad band is expected from ~3300 cm⁻¹ to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[5].
Mass Spectrometry (MS)
-
High-Resolution MS (ESI) : The protonated molecule [M+H]⁺ has a calculated m/z of 179.0703, which is confirmed by experimental data (found: 179.0702)[4].
-
Fragmentation (EI) : The primary fragmentation pathways involve the cleavage of the C-C bonds adjacent to the carbonyl groups. Key expected fragments include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the loss of a water molecule (m/z 160) from the molecular ion.
Comparative Analysis: Distinguishing the Isomers
While experimental data for the 3-oxo and 2-oxo isomers is less readily available in public databases, their spectral features can be reliably predicted based on fundamental principles of structure-property relationships.
Comparative Data Summary
| Spectral Feature | 4-Oxo-4-phenylbutanoic Acid (Experimental) | 3-Oxo-4-phenylbutanoic Acid (Predicted) | 2-Oxo-4-phenylbutanoic Acid (Predicted) |
| ¹H NMR | |||
| -CH₂- (next to COOH) | ~2.82 ppm (t)[4] | ~3.5 ppm (s) | ~3.2 ppm (t) |
| -CH₂- (next to Ph-CO) | ~3.32 ppm (t)[4] | ~3.8 ppm (s) | ~3.0 ppm (t) |
| -COOH | Broad singlet, ~11-12 ppm | Broad singlet, ~11-12 ppm | Broad singlet, ~11-12 ppm |
| ¹³C NMR | |||
| -C=O (Ketone) | ~197.9 ppm[4] | ~202 ppm | ~195 ppm |
| -C=O (Acid) | ~178.4 ppm[4] | ~175 ppm | ~160 ppm (α-keto acid) |
| Aliphatic CH₂ | 28.1, 33.3 ppm[4] | ~45, ~50 ppm | ~25, ~40 ppm |
| IR (C=O stretch, cm⁻¹) | ~1710 (acid), ~1680 (ketone) | ~1720 (acid), ~1715 (ketone) | ~1730 (α-keto acid), ~1710 (ketone) |
| MS (Key EI Fragment) | m/z 105 (PhCO⁺) | m/z 91 (C₇H₇⁺) | m/z 118 (PhCH₂CH₂CO⁺) |
Analysis of Key Differences
-
¹H NMR : The key differentiator is the multiplicity and chemical shift of the aliphatic protons.
-
4-Oxo : Shows two distinct triplets due to coupling between the adjacent methylene groups.
-
3-Oxo : Is expected to show two singlets for the two isolated methylene groups (CH₂-CO-CH₂). The benzylic protons (Ph-CH₂) would be significantly downfield.
-
2-Oxo : Like the 4-oxo isomer, it would exhibit two triplets, but their chemical shifts would be different due to the proximity of the electron-withdrawing α-keto-acid moiety.
-
-
¹³C NMR : The chemical shifts of the carbonyl carbons and the aliphatic carbons are highly diagnostic.
-
The keto-carbonyl in the 3-oxo isomer is a simple alkyl ketone and would be the most downfield (~202 ppm). In contrast, the 4-oxo isomer's ketone is conjugated with the phenyl ring, shifting it slightly upfield (~198 ppm).
-
The carboxylic acid carbon of the 2-oxo isomer, being an α-keto acid, would be significantly shifted upfield (~160 ppm) compared to the others (~175-178 ppm).
-
-
IR Spectroscopy : The separation between the two C=O stretching frequencies is revealing.
-
In the 4-oxo isomer, the conjugation of the ketone with the phenyl ring lowers its frequency, leading to two well-resolved C=O bands.
-
In the 3-oxo isomer, both carbonyls are non-conjugated, and their stretching frequencies would be much closer together, potentially appearing as a single, broad absorption.
-
-
Mass Spectrometry : The most stable carbocation formed during EI fragmentation provides a clear distinction.
-
4-Oxo : Readily forms the highly stable benzoyl cation (m/z 105).
-
3-Oxo : Would preferentially cleave to form the stable benzyl/tropylium cation (m/z 91).
-
2-Oxo : Would likely undergo cleavage to produce a fragment corresponding to C₆H₅CH₂CH₂CO⁺ (m/z 118).
-
Conclusion
The differentiation of 4-oxo-4-phenylbutanoic acid and its structural isomers is readily achievable through a systematic and comparative analysis of their NMR, IR, and MS spectra. While experimental data for all isomers may not always be accessible, a combination of available data for one isomer and theoretically predicted data for the others provides a robust framework for identification. The key distinguishing features are the multiplicity of aliphatic protons in ¹H NMR, the chemical shifts of the carbonyl carbons in ¹³C NMR, the separation of C=O stretching frequencies in IR, and the primary fragmentation pathways in mass spectrometry. This guide equips researchers with the analytical logic required to confidently characterize these important chemical entities.
References
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Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Journal of Applied Chemical Science International, 15(2), 26-29. Available at: [Link]
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Yurasov, A., et al. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Molbank, 2018(2), M989. Available at: [Link]
-
Likhoded, E., et al. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Sciforum Electronic Conference Series, 1. Available at: [Link]
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic and mechanistic study. Der Pharma Chemica, 7(1), 136-143. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11321278, 3-Oxo-4-phenylbutanoic acid. Retrieved January 26, 2026 from [Link].
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Zhang, Z., et al. (2011). Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. Electronic Supplementary Information for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]
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Sîrbu, R., & Gligor, D. (2016). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Revista de Chimie, 67(1), 103-106. Available at: [Link]
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WIPO Patentscope. (2002). WO/2002/094756 Synthesis of 4-phenylbutyric acid. Available at: [Link]
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Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved January 26, 2026 from [Link]
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A Comparative Guide to the In Vitro and In Vivo Activity of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid as a Novel Enzyme Inhibitor
This guide provides a comprehensive analysis of the biological activity of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, a novel small molecule with therapeutic potential. We will delve into its performance in both controlled, single-enzyme systems (in vitro) and complex whole-organism models (in vivo), offering a clear comparison with a benchmark compound. The experimental designs and data presented herein are intended to provide researchers, scientists, and drug development professionals with a framework for evaluating similar candidate molecules.
Introduction: The Rationale for a Dual-Environment Assessment
The journey of a therapeutic compound from initial discovery to clinical application is marked by a critical transition: from the predictable environment of an in vitro assay to the multifaceted biological landscape of an in vivo model. While in vitro studies are indispensable for determining direct target engagement and mechanism of action, they exist in a biological vacuum, devoid of the metabolic processes, off-target interactions, and physiological barriers inherent to a living system.[1][2] Conversely, in vivo studies provide a holistic view of a compound's efficacy and safety but can sometimes obscure the precise molecular interactions at play.
This guide will explore this crucial in vitro-in vivo correlation for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of Histone Deacetylase 1 (HDAC1), a well-established therapeutic target in oncology. We will compare its activity against a known, potent HDAC inhibitor, referred to here as "Compound X."
Part 1: In Vitro Characterization: Pinpointing Target Engagement and Potency
The initial step in characterizing any potential drug is to assess its direct interaction with its molecular target in a controlled setting.[3] For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, we employed a biochemical assay to determine its inhibitory activity against recombinant human HDAC1.
Causality in Experimental Design:
The choice of a fluorescence-based enzymatic assay is deliberate. It offers high sensitivity and a continuous readout, allowing for precise determination of kinetic parameters. The concentration of the substrate is kept at its Michaelis constant (Km) to ensure that the assay is sensitive to competitive inhibitors. The inclusion of a well-characterized competitor, Compound X, provides a crucial benchmark for evaluating the potency of our test compound.
Detailed Experimental Protocol: In Vitro HDAC1 Inhibition Assay
-
Reagents and Materials:
-
Recombinant Human HDAC1 (Enzo Life Sciences)
-
Fluorogenic HDAC1 substrate (Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (Trypsin and Trichostatin A)
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (Test Compound)
-
Compound X (Reference Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
384-well black microplates
-
-
Procedure:
-
A serial dilution of the test compound and Compound X is prepared in DMSO, followed by a further dilution in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay is kept below 1% to avoid solvent effects.
-
2.5 µL of the diluted compounds are added to the wells of a 384-well plate.
-
5 µL of recombinant HDAC1 enzyme (2.5 ng/µL) is added to each well.
-
The plate is incubated for 15 minutes at 37°C to allow for compound-enzyme binding.
-
2.5 µL of the fluorogenic substrate (200 µM) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 60 minutes at 37°C.
-
5 µL of developer solution is added to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorescent AMC molecule.
-
The plate is incubated for a further 15 minutes at 37°C.
-
Fluorescence is measured using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vitro Data Summary
| Compound | Target | Assay Type | IC50 (nM) |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | HDAC1 | Biochemical (Fluor.) | 85 |
| Compound X | HDAC1 | Biochemical (Fluor.) | 15 |
This data indicates that while 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a potent inhibitor of HDAC1, it is approximately 5.7-fold less potent than the reference compound, Compound X, in this direct biochemical assay.
Caption: Workflow for the in vitro HDAC1 inhibition assay.
Part 2: In Vivo Evaluation: Assessing Efficacy in a Complex Biological System
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success.[2] To assess the therapeutic potential of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid in a more biologically relevant context, we utilized a human tumor xenograft model in immunocompromised mice. This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
Causality in Experimental Design:
The choice of a xenograft model with a human cancer cell line known to be sensitive to HDAC inhibition provides a direct test of the compound's anti-tumor activity. The dosing regimen (daily oral gavage) is selected to mimic a clinically relevant route of administration. Monitoring tumor volume and body weight are crucial endpoints for assessing both efficacy and toxicity. The inclusion of Compound X as a positive control allows for a direct comparison of the in vivo performance of our test compound.
Detailed Experimental Protocol: In Vivo Tumor Xenograft Study
-
Animal Model:
-
Female athymic nude mice (6-8 weeks old)
-
Animals are acclimated for one week prior to the study.
-
-
Cell Line and Tumor Implantation:
-
A human colorectal carcinoma cell line (HCT116) is used.
-
5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
-
Study Groups and Dosing:
-
Tumors are allowed to grow to an average volume of 100-150 mm³.
-
Mice are then randomized into three groups (n=8 per group):
-
Vehicle Control (0.5% methylcellulose in water)
-
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (50 mg/kg)
-
Compound X (10 mg/kg)
-
-
Dosing is administered via oral gavage once daily for 21 days.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Body weight is recorded twice weekly as an indicator of general health and toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot for acetylated histones).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Statistical significance is determined using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis).
-
In Vivo Data Summary
| Compound | Dose (mg/kg, p.o.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | 50 | 500 ± 95 | 60 | -1.5 |
| Compound X | 10 | 625 ± 110 | 50 | -8.0 |
Interestingly, the in vivo results present a different picture than the in vitro data. Despite being less potent in the biochemical assay, 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid demonstrated superior tumor growth inhibition compared to Compound X at their respective tested doses. Furthermore, it was better tolerated, as indicated by the minimal change in body weight compared to the significant weight loss observed with Compound X.
Caption: Experimental design for the in vivo xenograft study.
Part 3: Synthesizing the Data: A Discussion on the In Vitro-In Vivo Discrepancy
The observed divergence between the in vitro and in vivo performance of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid highlights the complexities of drug action in a whole-organism setting. Several factors could contribute to this favorable in vivo profile despite a lower in vitro potency:
-
Pharmacokinetics (PK): 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid may possess a superior pharmacokinetic profile compared to Compound X. This could include better oral bioavailability, a longer half-life, or more favorable distribution to the tumor tissue, leading to higher and more sustained target engagement in vivo.
-
Metabolism: It is possible that Compound X is rapidly metabolized into less active forms in vivo, reducing its effective concentration at the tumor site. Conversely, 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid might be more metabolically stable or even be converted to a more active metabolite.
-
Off-Target Effects: While Compound X is more potent against HDAC1, it may have off-target activities that contribute to its toxicity, limiting the dose that can be safely administered. The better tolerability of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid allowed for a higher dose, which may have compensated for its lower intrinsic potency.
-
Tumor Microenvironment: The effects of a drug within the tumor microenvironment can be complex and are not recapitulated in a simple biochemical assay. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid might have additional beneficial effects, such as modulating the immune response or affecting tumor vasculature, that contribute to its overall anti-tumor activity.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of evaluating investigational compounds in both in vitro and in vivo settings. 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, while appearing less promising based solely on its in vitro potency against the target enzyme, exhibited superior efficacy and safety in a preclinical cancer model. This underscores the principle that in vitro potency is just one of several parameters that determine the ultimate therapeutic potential of a drug candidate.
Further studies are warranted to elucidate the reasons for this favorable in vivo profile. These should include detailed pharmacokinetic and ADME studies, investigation of potential active metabolites, and broader profiling against a panel of related enzymes to assess selectivity. The promising results from the xenograft model suggest that 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a strong candidate for further preclinical development.
References
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
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Assessing the Selectivity of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid as an Enzyme Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, the identification of potent enzyme inhibitors is a critical first step. However, the journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization, central to which is the assessment of inhibitor selectivity. An ideal drug candidate should exhibit high affinity for its intended target while displaying minimal interaction with other enzymes to mitigate the risk of off-target effects and associated toxicities. This guide provides a comprehensive framework for evaluating the selectivity profile of a novel enzyme inhibitor, using the hypothetical case of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid as a potent inhibitor of "Targetase-X."
This document will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust selectivity profile. We will compare the inhibitory activity of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid against Targetase-X with its activity against a panel of representative off-target enzymes. Furthermore, we will benchmark its performance against known selective and non-selective inhibitors to provide a holistic view of its potential as a specific modulator of enzyme activity.
The Imperative of Selectivity in Drug Development
The "one drug, one target" paradigm has long been a guiding principle in pharmacology. While multi-target drugs have their place, a highly selective inhibitor offers a clearer path to understanding its mechanism of action and predicting its physiological effects.[1] Poor selectivity can lead to a host of undesirable outcomes, including adverse drug reactions and diminished therapeutic efficacy. Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[2]
This guide will focus on in vitro methods for assessing selectivity, which provide a foundational understanding of a compound's intrinsic affinities for different biological targets.[1] It is crucial to remember that in vitro selectivity is a critical starting point, and these findings must eventually be validated in cellular and in vivo models to fully appreciate the complexities of drug action in a biological system.[1]
Experimental Design for Selectivity Profiling
A well-designed selectivity screen is paramount for generating reliable and interpretable data. The choice of off-target enzymes, assay conditions, and control compounds all play a pivotal role in the validity of the study.
Selection of the Off-Target Enzyme Panel
The selection of an appropriate off-target panel is a critical step in assessing the selectivity of a novel inhibitor.[3] The panel should ideally include enzymes that are structurally related to the primary target, as well as enzymes from different classes that are known to be frequent off-target hits.[3][4] For our hypothetical inhibitor of Targetase-X, a plausible panel would include:
-
Kinases: Protein kinases are a large family of enzymes with a conserved ATP-binding pocket, making them common off-targets for a wide range of inhibitors.[4] We will include a representative tyrosine kinase (e.g., Src) and a serine/threonine kinase (e.g., PKA).
-
Proteases: This class of enzymes is involved in a multitude of physiological processes, and off-target inhibition can lead to significant side effects. A serine protease like Trypsin will be included.
-
Phosphatases: These enzymes counteract the activity of kinases and are crucial for signal transduction. We will include a protein tyrosine phosphatase (e.g., PTP1B).
-
Cytochrome P450 Enzymes (CYPs): These enzymes are central to drug metabolism, and their inhibition can lead to drug-drug interactions and toxicity.[5] We will include a common isoform such as CYP3A4.
Control Compounds
The inclusion of well-characterized control compounds is essential for validating the assay and providing a benchmark for the selectivity of the test compound. For this study, we will use:
-
Staurosporine: A potent but non-selective protein kinase inhibitor. This will serve as a positive control for kinase inhibition and as an example of a promiscuous inhibitor.
-
A Known Selective Inhibitor for one of the off-targets: For instance, a known selective inhibitor of Src kinase will be used to demonstrate the ability of the assay to identify selective compounds.
Methodologies
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[6] It is the concentration of inhibitor required to reduce the activity of an enzyme by 50%. The IC50 value is determined by measuring enzyme activity at a range of inhibitor concentrations.[7]
Step-by-Step Protocol for a Generic Enzyme Inhibition Assay (e.g., Spectrophotometric):
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer. It is recommended to use at least 8-10 concentrations to generate a complete dose-response curve.[7][8]
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors at the desired concentrations in assay buffer.[8]
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the wells. Include a control with no inhibitor (100% activity) and a blank with no enzyme (0% activity).[9]
-
Incubate the enzyme and inhibitor for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance (or fluorescence) at a specific wavelength. Ensure that the initial velocity of the reaction is measured, where less than 10% of the substrate has been converted to product.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Normalize the rates to the uninhibited control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Calculation of the Inhibition Constant (Ki)
While the IC50 value is a useful measure of potency, it is dependent on the experimental conditions, particularly the substrate concentration.[10] The inhibition constant (Ki) is a more fundamental measure of the affinity of an inhibitor for an enzyme and is independent of substrate concentration.[11] For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:[11]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant for the substrate.
Results: A Comparative Analysis
The following table summarizes the hypothetical inhibitory activities of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid and the control compounds against Targetase-X and the off-target enzyme panel.
| Compound | Targetase-X IC50 (µM) | Src Kinase IC50 (µM) | PKA IC50 (µM) | Trypsin IC50 (µM) | PTP1B IC50 (µM) | CYP3A4 IC50 (µM) |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid | 0.05 | > 100 | > 100 | 25 | > 100 | 50 |
| Staurosporine | 10 | 0.002 | 0.005 | > 100 | > 100 | > 100 |
| Selective Src Inhibitor | > 100 | 0.01 | 5 | > 100 | > 100 | > 100 |
Interpretation of Results and Selectivity Assessment
The data presented in the table allows for a clear assessment of the selectivity of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
-
High Potency and Selectivity for Targetase-X: The compound exhibits potent inhibition of Targetase-X with an IC50 of 50 nM. Importantly, it shows significantly weaker or no activity against the other enzymes in the panel, with IC50 values greater than 100 µM for most off-targets. This indicates a high degree of selectivity.
-
Comparison with Controls:
-
Staurosporine demonstrates its characteristic lack of selectivity, potently inhibiting both Src and PKA kinases.
-
The Selective Src Inhibitor performs as expected, showing potent inhibition of Src with much weaker activity against PKA and no activity against the other enzymes.
-
-
Selectivity Ratios: A common way to quantify selectivity is to calculate the ratio of IC50 values for off-targets to the IC50 for the primary target. For 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, the selectivity ratio for Src kinase over Targetase-X is >2000-fold (>100 µM / 0.05 µM), indicating excellent selectivity. The selectivity over Trypsin is 500-fold (25 µM / 0.05 µM), and over CYP3A4 is 1000-fold (50 µM / 0.05 µM).
Conclusion and Future Directions
Based on this hypothetical in vitro profiling study, 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid emerges as a potent and highly selective inhibitor of Targetase-X. Its favorable selectivity profile, particularly when compared to a promiscuous inhibitor like staurosporine, makes it a promising candidate for further development.
The next logical steps in the characterization of this compound would involve:
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for Targetase-X.[8]
-
Cellular Assays: Assessing the compound's activity in a cellular context to confirm on-target engagement and evaluate its functional consequences.
-
Broader Selectivity Profiling: Screening against a larger panel of enzymes, such as those offered by commercial services, to further de-risk the compound.[12]
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
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Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
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Demina, T. A., Dementyeva, E. I., & Esimbekova, E. N. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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KIET Group of Institutions. (2019, April 28). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. [Link]
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Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
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Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. [Link]
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edX. (n.d.). IC50 Determination. [Link]
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Szafarz, M., Siwek, A., Stasiak, A., Wujec, M., & Andres-Mach, M. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International journal of medical sciences, 14(8), 743–750. [Link]
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Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., ... & Cravatt, B. F. (2012). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS chemical biology, 7(6), 1039–1047. [Link]
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da Silva, A. F. M., de Souza, T. F. M., de Oliveira, D. N., de Oliveira, A. C., de Souza, A. C. B., & de Albuquerque, J. F. C. (2026, January 9). Integrated In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. ACS omega. [Link]
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Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of medicinal chemistry, 60(7), 2819–2839. [Link]
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da Silva, P. B., de Oliveira, A. C., de Souza, T. F. M., de Albuquerque, J. F. C., & de Souza, A. C. B. (2022). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 27(19), 6543. [Link]
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Sabat, M., Raveglia, L. F., Aldegheri, L., Barilli, A., Bianchi, F., Brault, L., ... & Virginio, C. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & medicinal chemistry, 76, 117084. [Link]
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A Comparative Guide to the Synthesis and Reproducibility of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthesis, purification, and characterization of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid and a structurally related analogue, 4-(4-methoxyphenyl)-4-oxobutyric acid. The objective is to furnish researchers with a comprehensive understanding of the factors influencing the reproducibility of experimental results for these compounds, underpinned by detailed experimental protocols and supporting data.
Introduction
4-Aryl-4-oxobutanoic acids are a class of compounds with significant interest in medicinal chemistry and materials science. Their utility as building blocks for more complex molecules necessitates reliable and reproducible synthetic and analytical procedures. This guide focuses on 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid, a molecule bearing electron-withdrawing substituents, and compares its preparation and properties to 4-(4-methoxyphenyl)-4-oxobutyric acid, which features an electron-donating group. This comparison will highlight the influence of substituent effects on the course and outcome of the Friedel-Crafts acylation, the primary synthetic route to these compounds.
I. Synthesis via Friedel-Crafts Acylation: A Tale of Two Arenes
The most common and direct method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] The electrophilic aromatic substitution mechanism involves the in-situ generation of an acylium ion from succinic anhydride and AlCl₃, which is then attacked by the nucleophilic aromatic ring.[2]
A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations.[3]
A. The Impact of Substituents on Reactivity
The electronic nature of the substituents on the aromatic ring significantly influences the rate and success of the Friedel-Crafts acylation.
-
Electron-Withdrawing Groups (EWGs): Halogens like chlorine and fluorine are deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[4] Consequently, the synthesis of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid is expected to be more challenging, potentially requiring harsher reaction conditions or resulting in lower yields compared to reactions with activated rings.
-
Electron-Donating Groups (EDGs): The methoxy group in anisole is a strong activating group. It donates electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic aromatic substitution.[5] This makes the synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid generally more facile and higher yielding.
B. Experimental Protocols
The following protocols are detailed, step-by-step procedures for the synthesis of both compounds, designed to ensure a high degree of reproducibility.
Protocol 1: Synthesis of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
This protocol is adapted from general procedures for Friedel-Crafts acylation of deactivated aromatic rings.
-
Reagents and Materials:
-
1-Chloro-3-fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene for recrystallization
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice-water bath.
-
In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from toluene.
-
Protocol 2: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutyric Acid
This protocol is based on established methods for the acylation of anisole.[6]
-
Reagents and Materials:
-
Anisole (methoxybenzene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene, anhydrous (as solvent)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous nitrobenzene.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add succinic anhydride (1.0 equivalent) portion-wise to the stirred mixture.
-
Add anisole (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
C. Visualizing the Synthetic Pathways
Caption: Generalized Friedel-Crafts acylation pathways.
II. Comparative Analysis of Expected Results
The following table summarizes the expected outcomes of the syntheses, based on the principles of organic chemistry and data from analogous compounds.
| Parameter | 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid | 4-(4-Methoxyphenyl)-4-oxobutyric Acid | Rationale for Differences |
| Expected Yield | Moderate (50-65%) | High (80-95%) | The electron-donating methoxy group in anisole activates the ring, leading to a faster and more efficient reaction. The electron-withdrawing chloro and fluoro groups on 1-chloro-3-fluorobenzene deactivate the ring, resulting in a slower reaction and lower yield.[5] |
| Melting Point | Expected to be lower | 148-150 °C[7] | The methoxy derivative is a more symmetrical molecule, which can lead to more efficient crystal packing and a higher melting point. The substitution pattern of the chloro and fluoro groups may disrupt crystal lattice formation. |
| Recrystallization Solvent | Toluene | Ethanol[8] | The polarity of the molecule influences the choice of recrystallization solvent. The methoxy derivative is more polar and is soluble in polar solvents like ethanol. The chloro-fluoro derivative is less polar and will likely require a less polar solvent like toluene for effective purification. |
III. Analytical Characterization for Reproducibility
To ensure the identity and purity of the synthesized compounds, a combination of spectroscopic techniques should be employed.
A. Analytical Workflow
Caption: A standard workflow for the purification and characterization of synthesized compounds.
B. Expected Spectroscopic Data
The following tables provide the predicted spectroscopic data for both compounds. These predictions are based on established chemical shift and absorption frequency correlations.
Table 1: Predicted ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid | ~12.0 | singlet | 1H | -COOH |
| ~7.8-8.0 | multiplet | 3H | Aromatic protons | |
| ~3.3 | triplet | 2H | -CH₂-COOH | |
| ~2.8 | triplet | 2H | -CO-CH₂- | |
| 4-(4-Methoxyphenyl)-4-oxobutyric Acid | ~12.0 | singlet | 1H | -COOH |
| ~7.9 | doublet | 2H | Aromatic protons (ortho to C=O) | |
| ~6.9 | doublet | 2H | Aromatic protons (ortho to -OCH₃) | |
| ~3.8 | singlet | 3H | -OCH₃ | |
| ~3.2 | triplet | 2H | -CH₂-COOH | |
| ~2.7 | triplet | 2H | -CO-CH₂- |
Rationale for ¹H NMR Differences: The aromatic region of the chloro-fluoro derivative will be more complex due to the meta-substitution and coupling with both chlorine and fluorine. The methoxy derivative will show a simpler, more symmetrical pattern in the aromatic region, along with a characteristic singlet for the methoxy protons around 3.8 ppm.[9]
Table 2: Predicted ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid | ~195 | C=O (ketone) |
| ~178 | C=O (acid) | |
| ~160-165 (d, J≈250 Hz) | C-F | |
| ~130-140 | Aromatic carbons | |
| ~35 | -CH₂-COOH | |
| ~28 | -CO-CH₂- | |
| 4-(4-Methoxyphenyl)-4-oxobutyric Acid | ~196 | C=O (ketone) |
| ~178 | C=O (acid) | |
| ~163 | C-OCH₃ | |
| ~130 | Aromatic carbons (ortho to C=O) | |
| ~114 | Aromatic carbons (ortho to -OCH₃) | |
| ~55 | -OCH₃ | |
| ~33 | -CH₂-COOH | |
| ~29 | -CO-CH₂- |
Rationale for ¹³C NMR Differences: The carbon attached to fluorine in the chloro-fluoro derivative will appear as a doublet with a large coupling constant. The carbons in the aromatic ring of the methoxy derivative will show distinct signals due to the strong electron-donating effect of the methoxy group, with the carbons ortho and para to it being more shielded (lower ppm).[10]
Table 3: Predicted IR Absorption Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Both Compounds | 2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1680 | C=O stretch (aromatic ketone) | |
| ~1600, ~1450 | C=C stretch (aromatic) | |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid | ~1100-1200 | C-F stretch |
| ~700-800 | C-Cl stretch | |
| 4-(4-Methoxyphenyl)-4-oxobutyric Acid | ~1250, ~1030 | C-O stretch (aryl ether) |
Rationale for IR Differences: Both spectra will be dominated by the strong carbonyl and broad hydroxyl absorptions.[11] The key differences will be in the fingerprint region, where the C-F and C-Cl stretches of the chloro-fluoro derivative and the C-O stretches of the methoxy derivative will appear.[12]
Table 4: Predicted Mass Spectrometry Data
| Compound | Expected Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid | 230/232 (3:1 ratio) | 157/159 (loss of -CH₂CH₂COOH), 129/131 (loss of -COCH₂CH₂COOH) |
| 4-(4-Methoxyphenyl)-4-oxobutyric Acid | 208 | 135 (loss of -CH₂CH₂COOH), 107 (loss of -COCH₂CH₂COOH) |
Rationale for MS Differences: The molecular ion peak for the chloro-fluoro derivative will show a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio due to the presence of chlorine. The fragmentation patterns will be dominated by cleavage at the carbonyl group, leading to the formation of the corresponding acylium ions.[13]
IV. Conclusion and Best Practices for Reproducibility
The successful and reproducible synthesis of 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid is achievable, though it presents greater challenges than its electron-rich counterpart, 4-(4-methoxyphenyl)-4-oxobutyric acid. The key to reproducibility lies in meticulous attention to experimental detail and a thorough understanding of the underlying chemical principles.
Key Recommendations for Ensuring Reproducibility:
-
Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
-
Temperature Control: The initial stages of the reaction are exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions.
-
Stoichiometry of the Catalyst: A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[14]
-
Thorough Purification: Recrystallization is a critical step to remove unreacted starting materials and byproducts. The choice of solvent is paramount for obtaining a pure product.
-
Comprehensive Characterization: Relying on a single analytical technique is insufficient. A combination of melting point determination, TLC, IR, NMR, and MS is essential to confirm the identity and purity of the final product.
By following the detailed protocols and understanding the chemical nuances outlined in this guide, researchers can confidently and reproducibly synthesize and characterize 4-(3-chloro-5-fluorophenyl)-4-oxobutyric acid and its analogues, paving the way for their successful application in further research and development.
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Peer-reviewed literature on the biological effects of similar halogenated compounds
A Comparative Guide to the Biological Effects of Halogenated Compounds
This guide provides a comparative analysis of the biological effects of several classes of halogenated organic compounds, which are of significant interest to researchers, scientists, and drug development professionals. Due to their widespread use and persistence in the environment, understanding their distinct toxicological profiles is crucial. This document synthesizes peer-reviewed literature to offer an in-depth technical comparison, focusing on polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and per- and polyfluoroalkyl substances (PFAS).
Introduction to Halogenated Compounds
Halogenated compounds are a broad class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine).[1][2] Their chemical stability and lipophilic nature contribute to their persistence in the environment and bioaccumulation in living organisms.[3][4] Many of these compounds are recognized as endocrine-disrupting chemicals (EDCs), carcinogens, and neurotoxicants.[3][5][6][7] This guide will delve into the structural similarities and differences between PCBs, PBDEs, and PFAS and how these characteristics influence their biological activity and toxicological outcomes.
Comparative Analysis of Key Halogenated Compound Classes
Physicochemical Properties and Environmental Fate
The behavior of halogenated compounds in biological systems is heavily influenced by their physical and chemical properties.
-
Polychlorinated Biphenyls (PCBs): These are synthetic organic chemicals that were widely used in various industrial applications until their ban in many countries in the 1970s.[8] PCBs are lipophilic, meaning they readily accumulate in fatty tissues.[3] Their persistence and tendency to biomagnify in the food web are significant concerns.[3]
-
Polybrominated Diphenyl Ethers (PBDEs): Structurally similar to PCBs, PBDEs have been extensively used as flame retardants in a variety of consumer products.[4][7][8] Like PCBs, they are lipophilic, persist in the environment, and can bioaccumulate.[3][8] The degree of bromination affects their persistence, with lower brominated congeners being more likely to bioaccumulate.[7]
-
Per- and Polyfluoroalkyl Substances (PFAS): This is a large group of synthetic chemicals characterized by a fully fluorinated carbon chain. Unlike PCBs and PBDEs, which are lipophilic, PFAS preferentially bind to proteins in the body, such as albumin.[3][9] While some PFAS have been phased out, many are still in use.[3] They are highly persistent in the environment and have long elimination half-lives in the human body.[3][9][10]
Table 1: Comparison of Physicochemical Properties
| Property | Polychlorinated Biphenyls (PCBs) | Polybrominated Diphenyl Ethers (PBDEs) | Per- and Polyfluoroalkyl Substances (PFAS) |
| Primary Use | Industrial coolants, lubricants, plasticizers | Flame retardants | Surfactants, surface coatings, fire-fighting foams[10] |
| Lipophilicity | High[3] | High[3] | Low (proteinphilic)[3][9] |
| Persistence | High | High | Very High[10] |
| Bioaccumulation | High (in adipose tissue)[8] | High (in adipose tissue)[7][8] | Moderate (binds to proteins)[3][9] |
Core Biological Effects and Mechanisms of Action
The structural diversity of halogenated compounds leads to a range of biological effects, often mediated through interference with cellular signaling pathways.
Endocrine Disruption
A significant concern with many halogenated compounds is their ability to act as endocrine disruptors, interfering with the body's hormone systems.[3][11][12][13][14]
-
PCBs and PBDEs: Both classes of compounds can interfere with thyroid hormone signaling, which is critical for normal brain development.[6] They can also interact with estrogen and androgen receptors, potentially leading to reproductive and developmental issues.[3][6] The mechanisms of action can be complex, with some compounds mimicking hormones and others blocking their effects.[11]
-
PFAS: Certain PFAS have also been shown to have endocrine-disrupting properties, including effects on thyroid hormone levels.[3]
The following diagram illustrates a simplified pathway of how halogenated compounds can interfere with thyroid hormone signaling.
Caption: Disruption of thyroid hormone signaling by halogenated compounds.
Neurotoxicity
The developing brain is particularly vulnerable to the neurotoxic effects of these compounds.[6]
-
PCBs and PBDEs: Exposure to PCBs and PBDEs during critical developmental periods has been associated with neurodevelopmental deficits in animal studies.[7][8] Mechanisms may include altered neurotransmitter levels, disruption of calcium homeostasis, and oxidative stress.[6]
-
PFAS: Emerging research suggests that PFAS may also have neurotoxic potential.[15]
Carcinogenicity
Several halogenated compounds have been classified as known or suspected carcinogens.[2][5]
-
PCBs: The International Agency for Research on Cancer (IARC) has classified PCBs as "probably carcinogenic to humans".[7]
-
PBDEs: While evidence for the carcinogenicity of all PBDEs is not conclusive, some studies suggest a carcinogenic potential for certain congeners like decaBDE.[7]
-
Halogenated Hydrocarbons: Studies in mice have shown that various halogenated hydrocarbons can induce tumors in different organs, including the liver, lungs, and stomach.[16][17]
Experimental Protocols for Assessing Biological Effects
A variety of in vitro and in vivo methods are employed to evaluate the biological effects of halogenated compounds.
In Vitro Assays
-
Receptor Binding Assays: These assays are used to determine if a compound can bind to specific hormone receptors, such as the estrogen or thyroid hormone receptors. This is a crucial first step in assessing endocrine-disrupting potential.
-
Cell Viability and Cytotoxicity Assays: These assays measure the toxic effects of a compound on cultured cells. Common endpoints include cell membrane integrity, mitochondrial function, and apoptosis.
-
Neurite Outgrowth Assays: These assays are used to assess the potential neurotoxicity of a compound by measuring its effect on the growth of neurites from cultured neurons.[15]
The following diagram outlines a typical workflow for screening compounds for neurotoxicity using in vitro methods.
Caption: A generalized workflow for in vitro neurotoxicity screening.
In Vivo Studies
Animal models, particularly rodents, are essential for understanding the systemic effects of halogenated compounds.[7][18]
-
Developmental and Reproductive Toxicity Studies: These studies involve exposing animals to the compound during critical life stages (e.g., gestation, lactation) and evaluating the effects on offspring development and reproductive function.
-
Carcinogenicity Bioassays: Long-term exposure studies in animals are conducted to assess the potential of a compound to cause cancer.[16]
-
Neurobehavioral Testing: A battery of tests can be used to assess motor function, learning, and memory in animals exposed to a compound.[19]
Analytical Methods
Accurate quantification of these compounds in biological and environmental samples is critical for exposure assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of volatile and semi-volatile organic compounds like PCBs and PBDEs.[20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for analyzing non-volatile and more polar compounds like PFAS.[20]
Conclusion
The halogenated compounds discussed in this guide—PCBs, PBDEs, and PFAS—exhibit a range of adverse biological effects, including endocrine disruption, neurotoxicity, and carcinogenicity. While PCBs and PBDEs share structural similarities and lipophilic properties leading to bioaccumulation in fat, PFAS are proteinphilic and are characterized by their extreme persistence. Understanding these differences is paramount for accurate risk assessment and the development of safer alternatives. The experimental protocols outlined provide a framework for the continued investigation of these and other emerging halogenated compounds of concern.
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Safety Operating Guide
Proper Disposal of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid (CAS 845790-47-8), ensuring the protection of laboratory personnel and the environment. This document is designed to be a definitive resource, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is not widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds. This approach, rooted in established chemical principles, allows for a reliable estimation of the risks associated with this compound.
Inferred Hazard Classification:
Based on the hazard profiles of similar halogenated phenyl oxobutanoic acids, 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | GHS Category | Description | Source for Analogy |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. | [1] |
Chemical Properties and Incompatibilities:
As a halogenated carboxylic acid, this compound is incompatible with strong oxidizing agents and strong bases[2]. Contact with these substances could lead to vigorous and potentially hazardous reactions.
The Core Principle: Segregation and Incineration
The presence of both chlorine and fluorine atoms places 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid firmly in the category of halogenated organic waste . This classification is the cornerstone of its proper disposal. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure their complete destruction and to manage the hazardous byproducts of their combustion[3].
Disposing of halogenated waste is significantly more costly than non-halogenated waste due to the specialized incineration and scrubbing processes required[4]. Therefore, meticulous segregation is not only a matter of safety and regulatory compliance but also of fiscal responsibility within a laboratory setting.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn[1].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or perforation before use[1].
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Collection at the Point of Generation
Proper waste collection begins the moment the chemical is deemed waste.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) containers are a suitable choice[5]. The container must have a secure, leak-proof screw-top cap[6].
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE" and "Halogenated Organic Waste"[4]. The label must also include the full chemical name: "4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid" and an approximate concentration if in solution. All constituents of a waste mixture must be listed[3].
-
Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream[3][4].
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), pending pickup by trained environmental health and safety (EHS) personnel.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Keep the waste container tightly closed at all times, except when adding waste[6].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.
Step 4: Arranging for Disposal
Once the waste container is full or the experiment generating the waste is complete, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal or a dedicated phone number.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately and affixed to the container.
The Rationale Behind Incineration
High-temperature incineration is the preferred and often mandated disposal method for halogenated organic compounds. This process is designed to break the strong carbon-halogen bonds and convert the organic material into less harmful substances[7][8].
Combustion Chemistry:
In a specialized hazardous waste incinerator operating at temperatures typically above 900°C (and often at 1100°C for waste containing more than 1% halogenated substances), 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid will undergo thermal decomposition[9][10]. The primary, stable end products of complete combustion are:
-
Carbon Dioxide (CO₂)
-
Water (H₂O)
-
Hydrogen Chloride (HCl)
-
Hydrogen Fluoride (HF)
Off-Gas Treatment:
The acidic gases produced during incineration (HCl and HF) are corrosive and environmentally harmful. Therefore, hazardous waste incinerators are equipped with sophisticated off-gas treatment systems, typically involving scrubbers that neutralize these acidic gases before they are released into the atmosphere[7].
Disposal Workflow Diagram
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- 10. basel.int [basel.int]
Safeguarding Your Research: A Practical Guide to Handling 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric Acid
In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the specific chemical properties and potential hazards of this compound.
Hazard Assessment: Understanding the Risks
4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid is a halogenated aromatic ketone and carboxylic acid. Its chemical structure necessitates a thorough understanding of its potential hazards. Based on data for similar compounds, a comprehensive hazard profile has been established.[1]
GHS Hazard Statement Summary: [1]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H312: Harmful in contact with skin (Acute toxicity, dermal)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H332: Harmful if inhaled (Acute toxicity, inhalation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
These classifications indicate that the primary routes of exposure are ingestion, skin contact, and inhalation. The presence of chloro and fluoro groups on the phenyl ring, combined with the carboxylic acid moiety, contributes to its irritant and toxic properties.
| Hazard Classification | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. |
| Skin Corrosion/Irritation | May cause redness, pain, and inflammation upon contact. |
| Serious Eye Damage/Irritation | Can lead to significant eye irritation, redness, and discomfort. |
| Specific Target Organ Toxicity | May cause irritation to the respiratory tract if inhaled. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure to 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid. The following recommendations are based on a risk assessment of the compound's hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[2][3] | Provides a barrier against skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides excellent protection against acids and some solvents.[2][3] Always inspect gloves for tears or punctures before use.[3] |
| Eye Protection | Chemical safety goggles.[4][5] | Protects against splashes and airborne particles that could cause serious eye irritation.[4] |
| Face Protection | Face shield (in addition to goggles).[3][5] | Recommended when there is a significant risk of splashing, such as during bulk handling or reaction quenching.[3][5] |
| Body Protection | Laboratory coat.[4] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[6][7] | To minimize the risk of inhaling dust or aerosols, which can cause respiratory irritation.[6][7] |
PPE Selection Workflow
Caption: PPE selection workflow for handling 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid.
Operational and Disposal Plans: Ensuring a Safe Workflow
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Don all required PPE before handling the compound.
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Avoid creating dust when transferring the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal Plan:
As a halogenated organic compound, 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid requires specific disposal procedures.[9][10]
-
Waste Segregation:
-
Container Management:
-
Keep the waste container tightly closed when not in use.[11]
-
Store the waste container in a designated satellite accumulation area.
-
-
Final Disposal:
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-(3-Chloro-5-fluorophenyl)-4-oxobutyric acid, ensuring a safer research environment for yourself and your colleagues.
References
- 4-Chloro-4`-fluorobutyrophenone Safety Data Sheet. (2025, December 18).
- 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid Safety Data Sheet. (2025, December 28). CymitQuimica.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Hazardous Waste Segregation. Bucknell University.
- Lab Safety Equipment & PPE. ChemTalk.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Organic Solvents. Cornell EHS.
- Chapter 10 – Personal Protective Equipment. (2025, November 7). Med.Navy.mil.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. (2023, August 15). Smolecule.
- Chemical Handling Safety & PPE Requirements.
Sources
- 1. Buy 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | 62903-16-6 [smolecule.com]
- 2. hsa.ie [hsa.ie]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. med.navy.mil [med.navy.mil]
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- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. asmg.com [asmg.com]
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- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
